molecular formula C19H30O11 B149773 Secologanin dimethyl acetal CAS No. 77988-07-9

Secologanin dimethyl acetal

货号: B149773
CAS 编号: 77988-07-9
分子量: 434.4 g/mol
InChI 键: HUVIXLWRQSMCLN-PXRCHJMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Secologanin dimethyl acetal has been reported in Hydrangea serrata, Sinoadina racemosa, and other organisms with data available.

属性

IUPAC Name

methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVIXLWRQSMCLN-PXRCHJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228642
Record name 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77988-07-9
Record name 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolation of Secologanin Dimethyl Acetal from Pterocephalus perennis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of secologanin (B1681713) dimethyl acetal (B89532), an iridoid glucoside, from the plant Pterocephalus perennis. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the methodology.

Introduction

Pterocephalus perennis, a member of the Dipsacaceae family, is a plant known to produce a variety of bioactive secondary metabolites. Among these are iridoid glucosides, a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Secologanin dimethyl acetal is one such iridoid isolated from this plant. This guide focuses on the systematic approach to its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound from Pterocephalus perennis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural identity of the isolated compound is then confirmed using spectroscopic techniques.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material, followed by solvent extraction to isolate the crude mixture of phytochemicals.

Protocol:

  • Plant Material: The aerial parts of Pterocephalus perennis are collected and air-dried in the shade.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure maximum recovery of the target compounds.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of various compounds, is then subjected to fractionation and a series of chromatographic separations to isolate the individual iridoid glucosides.

Protocol:

  • Solvent Partitioning: The crude methanolic extract is suspended in a suitable solvent system (e.g., methanol-water) and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glucosides, being relatively polar, are typically enriched in the methanolic or n-butanol fractions.

  • Medium-Pressure Liquid Chromatography (MPLC): The polar fraction is subjected to MPLC on a C-18 reversed-phase column.[1] A gradient elution system is employed, starting with a polar mobile phase (e.g., water) and gradually increasing the concentration of a less polar organic solvent (e.g., methanol).

    • Column: Reversed-phase C-18 silica (B1680970) gel.

    • Mobile Phase: A gradient of methanol in water.

    • Detection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through the analysis of its spectroscopic data.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D-NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

Quantitative Data

While specific yield data for the isolation of this compound from Pterocephalus perennis is not extensively reported in publicly available literature, the following table outlines the key physicochemical properties of the compound.

ParameterValueReference
Molecular Formula C₁₉H₃₀O₁₁ChemSrc
Molecular Weight 434.43 g/mol ChemSrc
Purity >98% (Commercially available standard)Real-Gene Labs

Visualizing the Workflow and Relationships

To provide a clear visual representation of the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant Pterocephalus perennis (Aerial Parts) powder Powdered Plant Material plant->powder Grinding crude_extract Crude Methanolic Extract powder->crude_extract Methanol Extraction partition Solvent Partitioning crude_extract->partition polar_fraction Polar Fraction partition->polar_fraction mplc Reversed-Phase MPLC (C-18 Column) polar_fraction->mplc fractions Collected Fractions mplc->fractions Gradient Elution (Water-Methanol) pure_compound This compound fractions->pure_compound Further Purification (if needed) analysis Structural Elucidation (NMR, MS) pure_compound->analysis logical_relationship plant Pterocephalus perennis iridoids Iridoid Glucosides plant->iridoids Source of secologanin_da This compound iridoids->secologanin_da Includes bioactivity Potential Bioactivities (e.g., Antimicrobial) secologanin_da->bioactivity Exhibits

References

An In-depth Technical Guide on the Occurrence of Secologanin Dimethyl Acetal in Hydrangea serrata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported occurrence of secologanin (B1681713) dimethyl acetal (B89532) in Hydrangea serrata. It covers the isolation of the compound, its likely origin as an analytical artifact, the biosynthetic pathway of its natural precursor, secologanin, and detailed experimental methodologies for its extraction and characterization.

Introduction: Secoiridoids in Hydrangea serrata

Hydrangea serrata (Thunb.) Ser., also known as mountain hydrangea, is a species of flowering plant in the family Hydrangeaceae. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including flavonoids, coumarins, and a class of monoterpenoids known as secoiridoids. Secoiridoids are characterized by a cleaved iridoid skeleton and are precursors to many biologically active alkaloids. One such secoiridoid derivative reported to be found in extracts of H. serrata is secologanin dimethyl acetal.

Occurrence of this compound in Hydrangea serrata

This compound has been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1] This compound is one of several secoiridoid glycosides identified in the plant.[1]

A Note on the Likelihood of Artifact Formation

It is critical to note that this compound is likely not a natural constituent of Hydrangea serrata. Instead, it is considered to be an artifact formed during the extraction process.[2] The formation of acetals and hemiacetals is a known reaction that can occur when compounds containing aldehyde or keto groups are extracted or analyzed using alcohol-based solvents, such as methanol (B129727).[2][3]

Secologanin, the natural precursor, possesses a reactive aldehyde group. In the presence of methanol, which is a common solvent for phytochemical extraction, this aldehyde can react to form a hemiacetal and subsequently a more stable dimethyl acetal.[2][3] This reaction is often facilitated by acidic conditions, which may be intentionally used or present as trace impurities in the solvents.[3] Therefore, the detection of this compound in methanolic extracts of H. serrata should be interpreted with caution, as it is most likely generated from the naturally occurring secologanin during sample work-up.[2]

Data Presentation

While quantitative data for this compound in Hydrangea serrata is not available in the reviewed literature, the following table summarizes the secoiridoid glycosides that have been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1]

Compound NameCompound TypePresence in H. serrata Leaves
This compoundSecoiridoid Glycoside AcetalReported
n-Butyl vogelosideSecoiridoid GlycosideReported
n-Butyl epi-vogelosideSecoiridoid GlycosideReported
(7R)-n-butyl morronisideSecoiridoid GlycosideReported
Hydrangenoside ASecoiridoid GlycosideReported
Hydrangenoside CSecoiridoid GlycosideReported
Hydrangenoside A dimethyl acetalSecoiridoid Glycoside AcetalReported

Biosynthesis and Proposed Formation

Biosynthesis of Secologanin

Secologanin is a key intermediate in the biosynthesis of a vast array of terpenoid indole (B1671886) alkaloids.[4] Its biosynthesis begins with geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) pathway.[4] A series of enzymatic steps, including hydroxylation, oxidation, cyclization, and glycosylation, convert GPP into loganin. The final step in the formation of secologanin is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the enzyme secologanin synthase, which is a cytochrome P450-dependent monooxygenase.[4][5]

Secologanin_Biosynthesis cluster_legend Enzyme Abbreviations GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridotrial Iridotrial Nepetalactol->Iridotrial IO Deoxyloganic_acid 7-Deoxyloganic Acid Iridotrial->Deoxyloganic_acid 7-DLGT Loganin Loganin Deoxyloganic_acid->Loganin 7-DLH, LAMT Secologanin Secologanin Loganin->Secologanin SLS GES GES: Geraniol Synthase G8O G8O: Geraniol 8-Oxidase HGO 8-HGO: 8-Hydroxygeraniol Oxidoreductase ISY ISY: Iridoid Synthase IO IO: Iridoid Oxidase DLGT 7-DLGT: 7-Deoxyloganetic Acid Glucosyltransferase DLH 7-DLH: 7-Deoxyloganic Acid Hydroxylase LAMT LAMT: Loganic Acid O-Methyltransferase SLS SLS: Secologanin Synthase

Biosynthetic pathway of secologanin from geranyl pyrophosphate.
Proposed Artifact Formation of this compound

The formation of this compound is proposed to be a chemical reaction between the naturally occurring secologanin and the methanol solvent used for extraction. This reaction is a classic example of acetal formation from an aldehyde.

Artifact_Formation Secologanin Secologanin (in planta) Acetal This compound (Artifact) Secologanin->Acetal Methanol Methanol (Extraction Solvent) Methanol->Acetal + 2 eq.

Proposed formation of this compound as an artifact.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and identification of secoiridoid glycosides, including this compound, from Hydrangea serrata. This protocol is based on methodologies reported for the isolation of these compounds from Hydrangea species.[1]

Plant Material

Fresh or air-dried leaves of Hydrangea serrata are collected and ground into a fine powder.

Extraction
  • The powdered plant material (e.g., 1 kg) is extracted exhaustively with methanol (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.

  • The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Each fraction is concentrated under reduced pressure. The secoiridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification
  • The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% methanol).

  • Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are combined.

  • Further purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) in water.

Structural Elucidation

The structures of the isolated compounds are determined by spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule. The data is then compared with published spectral data for confirmation.

Experimental_Workflow Start H. serrata Leaves Extraction Methanol Extraction Start->Extraction Fractionation Solvent Partitioning (Hexane, EtOAc, n-BuOH) Extraction->Fractionation Column_Chromatography Column Chromatography (e.g., Diaion HP-20) Fractionation->Column_Chromatography n-BuOH Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chromatography->Prep_HPLC Identification Structural Elucidation (NMR, MS) Prep_HPLC->Identification End This compound Identification->End

Generalized experimental workflow for isolation and identification.

Conclusion

This compound has been reported in the phytochemical profile of Hydrangea serrata leaves. However, compelling evidence from the field of metabolomics and natural product chemistry strongly suggests that this compound is an artifact generated from the reaction of naturally present secologanin with methanol during the extraction process. Researchers and drug development professionals should be aware of this potential for artifact formation when analyzing plant extracts and consider using alternative extraction solvents or analytical methods to confirm the natural occurrence of such compounds. The biosynthetic pathway to its precursor, secologanin, is well-established and provides a foundation for understanding the origin of this and related secoiridoids in Hydrangea.

References

Unveiling Secologanin Dimethyl Acetal in Sinoadina racemosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of secologanin (B1681713) dimethyl acetal (B89532), a significant iridoid glycoside, in Sinoadina racemosa. The document outlines the experimental methodologies for isolation and characterization, presents available data in a structured format, and visualizes the relevant biosynthetic pathway and experimental workflows.

Introduction

Sinoadina racemosa (formerly Adina racemosa), a plant belonging to the Rubiaceae family, is a source of various bioactive compounds. Among these, secoiridoid glucosides are of particular interest due to their potential pharmacological activities. Secologanin dimethyl acetal is a notable constituent that has been reported in this plant species. This guide serves as a technical resource for researchers engaged in the study and utilization of this natural product.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the yield or concentration of this compound from Sinoadina racemosa. The isolation of numerous secoiridoid glucosides has been reported, suggesting that it is a component of a complex mixture of related compounds. Future research should focus on quantitative analysis to establish the concentration of this compound in various parts of the plant.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and identification of secoiridoid glucosides from Sinoadina racemosa and related plant species.

Plant Material and Extraction
  • Plant Material Collection and Preparation: The leaves, flowers, and twigs of Sinoadina racemosa are collected and air-dried. The dried plant material is then ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract is subjected to a series of chromatographic separations to isolate the individual compounds.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

  • Column Chromatography: The n-butanol soluble fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

  • Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20, MCI gel, and RP-18 silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • ¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Secologanin

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of secologanin, the precursor to this compound. This pathway begins with geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway.

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Iridodial Iridodial Hydroxygeraniol->Iridodial Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid Loganin Loganin Loganic_acid->Loganin Secologanin Secologanin Loganin->Secologanin Secologanin_DMA This compound Secologanin->Secologanin_DMA Acetalization

Caption: Generalized biosynthetic pathway of secologanin.

Experimental Workflow for Identification

The following diagram outlines the logical workflow for the isolation and identification of this compound from Sinoadina racemosa.

Experimental_Workflow Plant_Material Sinoadina racemosa (Leaves, Flowers, Twigs) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Column_Chrom Column Chromatography (Silica, Sephadex, etc.) BuOH_Fraction->Column_Chrom Fractions Purified Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation MS MS & HRMS Structure_Elucidation->MS NMR 1H, 13C, 2D-NMR Structure_Elucidation->NMR

Caption: Workflow for isolating and identifying the compound.

An In-depth Technical Guide to Secologanin Dimethyl Acetal: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid glycoside, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and neuritogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Secologanin dimethyl acetal. Detailed experimental protocols for key biological assays are presented, alongside a summary of all available quantitative data. Furthermore, this document elucidates the known synthetic approaches and explores the potential signaling pathways associated with its neuritogenic effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate. Its structure is characterized by a secoiridoid core, a glucose moiety, and a dimethyl acetal group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 77988-07-9N/A
Molecular Formula C₁₉H₃₀O₁₁N/A
Molecular Weight 434.44 g/mol N/A
Appearance White crystalline solid[1]
Melting Point 142-144 °C[1]
Optical Rotation [α]D²⁸ -102.7° (c= 0.45, MeOH)[1]
Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for this compound[1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.38 (d, J=4.0 Hz)97.8
32.95 (m)45.8
42.50 (m)40.8
57.50 (s)152.5
64.45 (t, J=5.2 Hz)110.8
71.85 (m), 2.05 (m)32.5
85.75 (ddd, J=17.2, 10.4, 8.0 Hz)135.5
95.25 (d, J=17.2 Hz), 5.20 (d, J=10.4 Hz)118.0
103.70 (s)51.8
113.35 (s, 6H)54.5 (x2)
1'4.80 (d, J=8.0 Hz)100.2
2'3.20 (m)74.8
3'3.38 (m)78.0
4'3.30 (m)71.5
5'3.35 (m)78.2
6'3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.6 Hz)62.8

Biological Activities

This compound has demonstrated promising bioactivities, primarily as an antimicrobial and a neuritogenic agent.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria.

The antimicrobial activity of this compound was evaluated using a modified agar (B569324) dilution method as described by Graikou et al. (2002).

  • Microorganism Preparation: Strains of Staphylococcus aureus and Staphylococcus epidermidis are cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension is then diluted to achieve a final inoculum of approximately 10⁵ CFU/mL.

  • Assay Plate Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are made and incorporated into molten Mueller-Hinton agar at 45-50°C to achieve final concentrations ranging from 1 to 1000 µg/mL. The agar is then poured into sterile Petri dishes.

  • Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates containing different concentrations of the compound. The plates are incubated at 37°C for 24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganisms.

Neuritogenic Activity

This compound has been identified as a potent inducer of neurite outgrowth in PC12h cells, a subclone of rat pheochromocytoma cells.[2] This activity suggests its potential as a lead compound for the development of therapeutic agents for neurodegenerative diseases.

The neuritogenic activity of this compound can be assessed using the following protocol, adapted from Chiba et al. (2011).[2]

  • Cell Culture: PC12h cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Setup: Cells are seeded in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well. After 24 hours of incubation, the medium is replaced with DMEM containing a low serum concentration (e.g., 1%) and various concentrations of this compound (e.g., 1-100 µM). A positive control, such as Nerve Growth Factor (NGF), is also included.

  • Incubation and Observation: The cells are incubated for 48-72 hours. Neurite outgrowth is observed and quantified using a phase-contrast microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

  • Data Analysis: The percentage of cells bearing neurites is determined by counting at least 100 cells in randomly selected fields for each concentration. The results are expressed as the mean ± standard deviation from at least three independent experiments.

Synthesis and Isolation

A plausible synthetic route would involve the protection of the aldehyde group of secologanin as a dimethyl acetal.

Synthesis_Workflow cluster_reaction Acetal Formation Secologanin Secologanin Reaction_Step Reaction Secologanin->Reaction_Step Methanol Methanol (CH3OH) Methanol->Reaction_Step Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Step Seco_DMA This compound Reaction_Step->Seco_DMA

Caption: A potential synthetic workflow for this compound from Secologanin.

Potential Signaling Pathways in Neuritogenic Activity

The precise signaling pathways through which this compound exerts its neuritogenic effects have not been fully elucidated. However, studies on other neuritogenic compounds, including iridoids, suggest the involvement of several key signaling cascades. It is hypothesized that this compound may activate pathways commonly associated with neuronal differentiation and survival.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Seco_DMA Secologanin Dimethyl Acetal Receptor Receptor ? Seco_DMA->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Neurite_Outgrowth Neurite Outgrowth PI3K->Neurite_Outgrowth Survival CREB CREB Activation MAPK->CREB MAPK->Neurite_Outgrowth Differentiation Gene_Expression Gene Expression (e.g., cytoskeletal proteins) CREB->Gene_Expression Transcription Gene_Expression->Neurite_Outgrowth

Caption: A proposed signaling pathway for this compound-induced neurite outgrowth.

Potential pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell differentiation. Activation of these cascades could lead to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn modulates the expression of genes essential for neurite formation and elongation, including those encoding cytoskeletal proteins. Further research is required to validate these hypotheses and to identify the specific receptor(s) for this compound.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial and neuritogenic activities. This guide has provided a detailed overview of its chemical structure, properties, and biological functions, along with experimental protocols and potential mechanisms of action. The information presented herein serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into its synthetic pathways and the specific molecular targets and signaling cascades involved in its biological activities is warranted to fully realize its therapeutic potential.

References

The Biosynthesis of Secologanin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a key precursor in the biosynthesis of a vast array of biologically active compounds, most notably the terpenoid indole (B1671886) alkaloids (TIAs), which include the anticancer agents vinblastine (B1199706) and vincristine. Understanding the intricate biosynthetic pathway of secologanin is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable pharmaceuticals. This technical guide provides an in-depth exploration of the secologanin biosynthesis pathway, its derivatives, and the experimental methodologies employed in its study. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, quantitative data, and visual representations of the biochemical processes.

Introduction

The biosynthesis of secologanin begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the iridoid scaffold is formed and subsequently cleaved to produce secologanin. This guide will dissect each step of this complex pathway, from the initial terpenoid precursors to the formation of secologanin and its subsequent condensation with tryptamine (B22526) to form strictosidine, the gateway to the diverse family of TIAs.

The Secologanin Biosynthesis Pathway

The biosynthesis of secologanin from geranyl pyrophosphate (GPP) is a multi-step process localized within different cell types and subcellular compartments in plants like Catharanthus roseus. The pathway involves a series of enzymes, including synthases, oxidases, reductases, hydroxylases, and transferases.

The key enzymatic steps are as follows:

  • Geraniol (B1671447) Synthase (GES): Converts geranyl pyrophosphate (GPP) to geraniol.

  • Geraniol 8-Oxidase (G8O): Hydroxylates geraniol to 8-hydroxygeraniol. This is a cytochrome P450-dependent monooxygenase.

  • 8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to iridotrial.

  • Iridoid Oxidase (IO): Oxidizes iridotrial to 7-deoxyloganetic acid.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to loganic acid. This is another cytochrome P450 enzyme.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030).

  • Secologanin Synthase (SLS): Catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. This critical step is mediated by a cytochrome P450 enzyme (CYP72A1).[1][2]

The end product, secologanin, is then transported to the vacuole where it condenses with tryptamine.

Diagram of the Secologanin Biosynthesis Pathway

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridotrial Iridotrial Oxogeranial->Iridotrial IS Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridotrial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Core secologanin biosynthesis pathway.

Formation of Secologanin Derivatives: The Gateway to Terpenoid Indole Alkaloids

Secologanin is a precursor to a vast array of TIA derivatives. The initial and most crucial step is its condensation with tryptamine, derived from the shikimate pathway.

Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler reaction between secologanin and tryptamine to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[3]

Diagram of Strictosidine Formation

Strictosidine_Formation Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine Enzyme_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Microsomes, Loganin) Preincubation Pre-incubate at 30°C for 5 min Start->Preincubation Initiation Add NADPH to start reaction Preincubation->Initiation Incubation Incubate at 30°C for 30-60 min Initiation->Incubation Termination Stop reaction with cold solvent Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Extraction Extract supernatant and dry Centrifugation->Extraction Reconstitution Reconstitute in analysis solvent Extraction->Reconstitution Analysis Analyze by HPLC or UPLC-MS/MS Reconstitution->Analysis

References

Antimicrobial Properties of Secologanin Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin dimethyl acetal (B89532), an iridoid glucoside, has been identified as a compound of interest due to its antimicrobial properties. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available scientific knowledge regarding its activity against pathogenic bacteria. The document outlines the known spectrum of activity, details generalized experimental protocols for antimicrobial susceptibility testing relevant to this compound, and presents logical workflows for screening and evaluation. Due to the inaccessibility of specific quantitative data from primary literature, this guide focuses on established principles and methodologies in the field of antimicrobial research to provide a foundational understanding for professionals in drug development.

Introduction

Iridoid glucosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities. Among these, Secologanin dimethyl acetal has been noted for its specific antimicrobial effects. This compound has been isolated from plants such as Pterocephalus perennis.[1] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue for research and development. This guide aims to consolidate the available information on its antimicrobial profile and provide a technical framework for its further investigation.

Antimicrobial Spectrum of Activity

Based on available scientific literature, this compound has demonstrated antimicrobial activity primarily against Gram-positive bacteria. Specifically, its inhibitory effects have been reported against the following clinically relevant pathogens:

  • Staphylococcus aureus

  • Staphylococcus epidermidis

Staphylococcus aureus is a major human pathogen, responsible for a wide range of infections from skin and soft tissue infections to more severe conditions like bacteremia and pneumonia. Staphylococcus epidermidis is a common commensal on human skin but is a leading cause of nosocomial and medical device-related infections. The activity of this compound against these two pathogens highlights its potential as a therapeutic agent.

Note on Data Availability: Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) or the diameters of zones of inhibition from the primary study by Graikou et al. (2002), are not publicly available in the accessed databases. Therefore, a comparative table of quantitative data cannot be provided at this time.

Experimental Protocols

The primary method cited for evaluating the antimicrobial activity of this compound is the disk diffusion assay. Below is a detailed, generalized protocol for this method, which can be adapted for the specific testing of this compound.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[2][3][4]

a) Materials:

  • This compound (pure compound)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Calipers or ruler for measuring zone diameters

  • Positive control antibiotic disks (e.g., Vancomycin)

  • Negative control disks (impregnated with solvent used to dissolve the compound)

b) Protocol:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.

    • Suspend the colonies in a tube of sterile TSB or saline.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Preparation and Application of Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar surface and are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, insights can be drawn from studies on other iridoid glucosides. Some proposed mechanisms for the antibacterial action of iridoids include:

  • Membrane Disruption: Iridoid glycosides may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: These compounds could potentially inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.

  • Inhibition of Biofilm Formation: Some natural compounds have been shown to interfere with the ability of bacteria like S. aureus and S. epidermidis to form biofilms, which are crucial for their virulence and resistance to antibiotics.

Further research is required to determine the specific mechanism by which this compound exerts its antimicrobial effects.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a compound's antimicrobial properties.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action Studies start Compound Isolation/ Synthesis disk_diffusion Disk Diffusion Assay start->disk_diffusion Test Compound mic_determination MIC Determination (Broth/Agar Dilution) disk_diffusion->mic_determination Active Compound mbc_determination MBC Determination mic_determination->mbc_determination moa_studies Mechanism of Action (e.g., Membrane Permeability, Enzyme Inhibition Assays) mic_determination->moa_studies Characterized Compound end end moa_studies->end Lead Compound for Further Development

Caption: A generalized workflow for the discovery and initial characterization of a novel antimicrobial compound.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. However, a significant gap in knowledge exists regarding its potency and mechanism of action. To fully assess its potential as a therapeutic agent, future research should focus on:

  • Quantitative Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broader panel of clinically relevant bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Investigating the specific molecular target and mechanism by which it inhibits bacterial growth.

  • In Vivo Efficacy: Evaluating its effectiveness in animal models of infection.

  • Toxicity and Pharmacokinetic Studies: Assessing its safety profile and how it is absorbed, distributed, metabolized, and excreted in a living organism.

Addressing these research questions will be crucial in advancing this compound from a compound of interest to a potential clinical candidate in the fight against bacterial infections.

References

Unveiling the Neuritogenic Potential of Secologanin Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents capable of promoting neuronal growth and regeneration is a cornerstone of neuroscience research, with profound implications for the treatment of neurodegenerative diseases and nerve injury. Within this landscape, natural products have emerged as a promising reservoir of bioactive compounds. Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid compound, has been identified as a molecule of interest due to its demonstrated neuritogenic properties. This technical guide provides a comprehensive overview of the current understanding of secologanin dimethyl acetal's neuritogenic activity, including available data, a detailed experimental protocol for its assessment, and a discussion of potential signaling pathways.

Quantitative Data on Neuritogenic Activity

This compound has been shown to induce significant neurite outgrowth in rat pheochromocytoma PC12h cells.[1] This activity was reported in a comparative study that evaluated a panel of secoiridoid compounds.[1] While the study highlighted that this compound (referred to as H-5) was an active neuritogenic agent, specific quantitative data such as EC50 values or the percentage of neurite-bearing cells at various concentrations were not available in the accessible literature.

The table below summarizes the qualitative findings for a selection of the tested secoiridoid compounds from the primary study to provide context for the activity of this compound.

Compound IDCompound NameNeuritogenic Activity in PC12h cells
H-2n-butyl epivogelosideMost Potent of H-Series
H-5 This compound Significant
K-1SwerosidePotent
K-2SwertiamarinPotent
K-3GentiopicrosidePotent
K-85'-O-β-D-glucopyranosylamaroswertinPotent

Table 1: Comparative Neuritogenic Activity of Secoiridoid Compounds. The table indicates the reported neuritogenic activity of selected secoiridoids in PC12h cells. While H-2 was identified as the most potent among its series, this compound (H-5) also demonstrated significant activity.[1]

Experimental Protocols

The following is a detailed, representative protocol for a neurite outgrowth assay using PC12h cells, based on established methodologies.[2][3][4][5][6] It is important to note that this is a generalized protocol and may not reflect the exact methodology used in the original study of this compound.

Objective: To quantitatively assess the neuritogenic effect of this compound on PC12h cells.

Materials:

  • PC12h cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV

  • This compound

  • Nerve Growth Factor (NGF) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) or Glutaraldehyde solution for fixation

  • Cresyl Violet or other suitable stain for visualization

  • Microscope with imaging capabilities

  • 96-well cell culture plates

Methodology:

  • Cell Culture Maintenance:

    • Culture PC12h cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days to maintain optimal density.

  • Plate Coating:

    • Coat the wells of a 96-well plate with Collagen Type IV (50 µg/mL in PBS) overnight at 4°C.

    • Aspirate the collagen solution and wash the wells twice with sterile PBS before cell seeding.

  • Cell Seeding:

    • Harvest PC12h cells and resuspend them in low-serum medium (e.g., DMEM with 1% HS).

    • Seed the cells into the coated 96-well plate at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the low-serum medium to achieve the desired final concentrations.

    • Prepare a positive control group with NGF (e.g., 50 ng/mL) and a vehicle control group.

    • After 24 hours of cell attachment, carefully replace the medium with the medium containing the different concentrations of this compound, NGF, or vehicle.

  • Incubation:

    • Incubate the treated cells for 48-72 hours to allow for neurite outgrowth.

  • Cell Fixation and Staining:

    • After the incubation period, gently aspirate the medium.

    • Fix the cells by adding a 4% formaldehyde solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with a solution such as 0.1% Cresyl Violet for 10 minutes.

    • Wash gently with water to remove excess stain and allow to air dry.

  • Quantification of Neurite Outgrowth:

    • Capture images of multiple random fields for each well using a microscope.

    • A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Quantify the percentage of neurite-bearing cells by counting at least 100 cells per well.

    • Alternatively, specialized software can be used to measure total neurite length, number of neurites per cell, and other morphological parameters.

  • Data Analysis:

    • Calculate the mean percentage of neurite-bearing cells for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Coating Plate Coating Cell Seeding Cell Seeding Plate Coating->Cell Seeding 1. Coat & Seed Treatment Treatment Compound Preparation Compound Preparation Compound Preparation->Treatment 2. Prepare & Treat Incubation (48-72h) Incubation (48-72h) Treatment->Incubation (48-72h) 3. Induce Outgrowth Fixation & Staining Fixation & Staining Incubation (48-72h)->Fixation & Staining 4. Preserve & Visualize Image Acquisition Image Acquisition Fixation & Staining->Image Acquisition 5. Capture Data Quantification Quantification Image Acquisition->Quantification 6. Measure Neurites Statistical Analysis Statistical Analysis Quantification->Statistical Analysis 7. Analyze Results

Caption: Workflow for Neurite Outgrowth Assay.

Hypothetical Signaling Pathways in Neuritogenesis

The precise signaling pathways activated by this compound to induce neurite outgrowth have not yet been elucidated. However, based on the known mechanisms of other neurotrophic factors in PC12 cells, it is plausible that its action involves one or more of the canonical neuritogenesis pathways. The diagram below illustrates two key signaling cascades, the MAPK/ERK and PI3K/Akt pathways, which are commonly implicated in neurite outgrowth. The involvement of these specific pathways in the action of this compound remains a hypothesis that requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus SDA Secologanin dimethyl acetal Receptor Unknown Receptor SDA->Receptor Binds Ras Ras Receptor->Ras Activates PI3K PI3K Receptor->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression ERK->Transcription Regulates Akt Akt PI3K->Akt Akt->Transcription Regulates Neurite Outgrowth Neurite Outgrowth Transcription->Neurite Outgrowth Promotes

Caption: Hypothetical Signaling Pathways for Neuritogenesis.

Conclusion and Future Directions

This compound represents a promising natural product with confirmed neuritogenic activity. While the initial findings are encouraging, further research is imperative to fully characterize its potential. Future studies should focus on:

  • Quantitative Dose-Response Analysis: Determining the EC50 and optimal concentration for neurite outgrowth.

  • Mechanism of Action Studies: Elucidating the specific receptor(s) and downstream signaling pathways involved in its neuritogenic effects. This could involve the use of specific inhibitors for pathways such as MAPK/ERK and PI3K/Akt.

  • In Vivo Efficacy: Evaluating the potential of this compound to promote nerve regeneration and functional recovery in animal models of nerve injury or neurodegeneration.

  • Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound affect its neuritogenic potency.

A deeper understanding of the biological activity of this compound will be instrumental in assessing its therapeutic potential and could pave the way for the development of novel neuro-regenerative therapies.

References

The Rising Potential of Secologanin Dimethyl Acetal and Related Iridoid Glycosides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are increasingly recognized for their diverse and potent biological activities. This technical guide focuses on the biological properties of iridoid glycosides structurally similar to Secologanin dimethyl acetal (B89532), a secoiridoid derivative. This document provides an in-depth analysis of their antimicrobial and neuritogenic activities, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Iridoid glycosides are a large group of cyclopentanoid monoterpene derivatives characterized by a fused cyclopentane-pyran ring system. They exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. Secologanin dimethyl acetal is a secoiridoid, a subclass of iridoids where the cyclopentane (B165970) ring is cleaved. The presence of a dimethyl acetal group is a key structural feature that influences its biological activity. This guide will explore the known biological activities of this compound and structurally related iridoid glycosides, with a particular focus on their antimicrobial and neuritogenic potential.

Biological Activities of this compound and Analogs

This compound has demonstrated noteworthy biological activities, primarily in the areas of antimicrobial action and promotion of neurite outgrowth.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria. A study by Graikou et al. (2002) investigated the antimicrobial activity of this compound and other iridoid glycosides isolated from Pterocephalus perennis. The results, summarized in the table below, highlight its inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis.

Neuritogenic Activity

A study by Chiba et al. (2011) identified this compound as a compound that induces significant neurite outgrowth in PC12h cells, a cell line commonly used as a model for neuronal differentiation. This finding suggests a potential role for this compound and its analogs in the field of neuroregeneration and the development of therapies for neurodegenerative diseases. While the full quantitative details from this specific study are not publicly available, the abstract confirms the significant neuritogenic effect. Other secoiridoids, such as sweroside (B190387) and gentiopicroside, have also been reported to exhibit neuritogenic activity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and the structurally similar iridoid glycoside, Cantleyoside-dimethyl-acetal.

CompoundBiological ActivityTest Organism/Cell LineParameterValueReference
This compound AntimicrobialStaphylococcus aureusMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialStaphylococcus epidermidisMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialEscherichia coliMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialEnterobacter cloacaeMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialKlebsiella pneumoniaeMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialPseudomonas aeruginosaMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida albicansMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida tropicalisMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida glabrataMIC (μg/mL)>1000Graikou et al., 2002
NeuritogenicPC12h cellsNeurite OutgrowthSignificantChiba et al., 2011
Cantleyoside-dimethyl-acetal AntimicrobialStaphylococcus aureusMIC (μg/mL)500Graikou et al., 2002
AntimicrobialStaphylococcus epidermidisMIC (μg/mL)250Graikou et al., 2002
AntimicrobialEscherichia coliMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialEnterobacter cloacaeMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialKlebsiella pneumoniaeMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialPseudomonas aeruginosaMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida albicansMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida tropicalisMIC (μg/mL)>1000Graikou et al., 2002
AntimicrobialCandida glabrataMIC (μg/mL)>1000Graikou et al., 2002

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is adapted from the methodology described by Graikou et al. (2002).

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on Mueller-Hinton agar (B569324) and fungal strains on Sabouraud dextrose agar at 37°C for 24 hours. A suspension of each microorganism is prepared in sterile saline to a density of 10^6 CFU/mL.

  • Preparation of Test Compounds: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi, with final concentrations typically ranging from 1000 to 15.6 μg/mL.

  • Inoculation: Each well is inoculated with 10 μL of the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Neuritogenic Activity Assay (PC12 Cell Line)

This protocol is a generalized procedure based on common practices for assessing neurite outgrowth in PC12 cells.

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: For the assay, cells are seeded in collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allowed to attach for 24 hours.

  • Induction of Differentiation: The culture medium is then replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of the test compound (e.g., this compound). A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is included.

  • Incubation: The cells are incubated for 48-72 hours to allow for neurite outgrowth.

  • Microscopic Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by examining at least 100 cells per well under a phase-contrast microscope.

  • Image Analysis (Optional): For more quantitative analysis, images of the cells can be captured and neurite length can be measured using image analysis software.

Visualizations

Experimental Workflow: Antimicrobial MIC Assay

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start culture Culture Microorganisms start->culture prepare_compounds Prepare Test Compound Stock (e.g., 10 mg/mL) start->prepare_compounds prepare_inoculum Prepare Inoculum (10^6 CFU/mL) culture->prepare_inoculum inoculate Inoculate wells prepare_inoculum->inoculate serial_dilution Serial Dilution in 96-well plate prepare_compounds->serial_dilution serial_dilution->inoculate incubate Incubate (24-48h) inoculate->incubate read_results Visually assess growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: NGF-Induced Neurite Outgrowth

While the specific signaling pathways activated by this compound in neurite outgrowth are yet to be fully elucidated, the general pathways initiated by Nerve Growth Factor (NGF) in PC12 cells are well-established and provide a likely framework.

NGF_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth Promotes Survival CREB->Neurite_Outgrowth Gene Transcription

Caption: Simplified NGF signaling pathway leading to neurite outgrowth.

Conclusion and Future Directions

This compound and related iridoid glycosides represent a promising class of natural products with tangible therapeutic potential. The documented antimicrobial and neuritogenic activities warrant further investigation. Future research should focus on:

  • Elucidating the mechanism of action: Understanding the specific molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

  • Structure-activity relationship (SAR) studies: Synthesizing and screening a broader range of analogs will help identify the key structural features responsible for their biological activities and potentially lead to the discovery of more potent and selective compounds.

  • In vivo efficacy studies: Evaluating the efficacy of these compounds in animal models of infection and neurodegeneration is a necessary next step to validate their therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological landscape of iridoid glycosides similar to this compound. The presented data and methodologies offer a starting point for further research and development in this exciting field.

The Role of Secologanin Dimethyl Acetal in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) dimethyl acetal (B89532) is a naturally occurring iridoid glucoside, a class of monoterpenoids recognized for their significant role in plant defense. As a stable derivative of the reactive hemiacetal secologanin, it represents a key component in the chemical arsenal (B13267) of various plant species. This technical guide provides a comprehensive overview of secologanin dimethyl acetal's function in plant defense mechanisms, detailing its biosynthesis, direct antimicrobial properties, and its pivotal role as a precursor to complex protective alkaloids. The document includes quantitative data on its biological activity, detailed experimental protocols for its study, and diagrams of relevant biochemical and signaling pathways to support advanced research and development.

Introduction to Secologanin and its Acetal

Iridoids are a large group of plant secondary metabolites characterized by a cyclopentane[c]pyran ring system. They are integral to plant defense, acting as deterrents or toxins to herbivores and pathogens. Secologanin is a secoiridoid, meaning its cyclopentane (B165970) ring has been cleaved. This cleavage results in a highly reactive dialdehyde (B1249045) structure, making secologanin a crucial intermediate for the biosynthesis of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), many of which have potent pharmacological and defensive properties.

Due to its reactivity, secologanin can form more stable derivatives in planta or during extraction, such as this compound. This acetal is formed when the aldehyde groups of secologanin react with methanol. This compound has been isolated from several plant species, including Pterocephalus perennis and Lonicera japonica (Japanese Honeysuckle).[1][2] While it is sometimes considered an artifact of extraction with methanol, its presence in plants suggests it may also be a naturally occurring stable storage or transport form of its reactive precursor. Its primary defensive roles include direct antimicrobial action and serving as a key building block for MIAs.

Biosynthesis of Secologanin

This compound is derived from secologanin, the biosynthesis of which is a complex, multi-step enzymatic pathway primarily originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[3] The pathway is spatially segregated within plant tissues, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[3]

The key steps are as follows:

  • Geraniol (B1671447) Synthesis: Geranyl diphosphate (B83284) (GPP), from the MEP pathway, is converted to geraniol by geraniol synthase (GES).

  • Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol-10-hydroxylase (G10H) and subsequent oxidation to form 8-oxogeranial.[4]

  • Cyclization: The crucial iridoid skeleton is formed by iridoid synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial into nepetalactol.[3]

  • Glycosylation and Hydroxylation: A series of enzymatic modifications, including glycosylation by glucosyltransferases (UGT) and hydroxylations by cytochrome P450 enzymes, convert the initial cyclized product into loganic acid.

  • Methylation: Loganic acid is methylated by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT) to form loganin (B1675030).[5]

  • Ring Cleavage: In the final step, secologanin synthase (SLS), a cytochrome P450 enzyme (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin.[6][7]

Secologanin is then available for MIA biosynthesis or conversion to derivatives like this compound.

Secologanin_Biosynthesis cluster_MIA GPP Geranyl Diphosphate (GPP) (from MEP Pathway) GES GES GPP->GES Geraniol Geraniol G10H_8HGO G10H, 8HGO Geraniol->G10H_8HGO Oxogeranial 8-Oxogeranial ISY ISY Oxogeranial->ISY Nepetalactol cis-trans-Nepetalactol MultiStep Multiple Enzymatic Steps (P450s, UGTs) Nepetalactol->MultiStep LoganicAcid Loganic Acid LAMT LAMT LoganicAcid->LAMT Loganin Loganin SLS SLS (CYP72A1) Loganin->SLS Secologanin Secologanin MIA Monoterpenoid Indole Alkaloids (MIAs) Secologanin->MIA + Tryptamine (via Strictosidine (B192452) Synthase) Acetal This compound Secologanin->Acetal + 2x CH₃OH GES->Geraniol G10H_8HGO->Oxogeranial ISY->Nepetalactol MultiStep->LoganicAcid LAMT->Loganin SLS->Secologanin Tryptamine Tryptamine

Caption: Biosynthesis pathway of secologanin and its derivatives.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through two primary modes: direct toxicity and as a precursor for more complex defense compounds.

Direct Antimicrobial Activity

This compound exhibits direct antimicrobial properties. Studies have shown its effectiveness against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and Staphylococcus epidermidis.[1][8] This activity is a form of direct chemical defense, where the compound inhibits the growth of or kills potential pathogens upon contact, protecting plant tissues from infection. The exact mode of action is not fully elucidated but, like many secondary metabolites, may involve membrane disruption or inhibition of critical enzymes in the microbes.[9]

Anti-herbivore Defense and Precursor to MIAs

The primary defensive role of the secologanin family is tied to its function as a key precursor in MIA biosynthesis. When a plant is attacked by an herbivore, cellular compartments can be disrupted, facilitating the condensation of secologanin with tryptamine. This reaction, catalyzed by strictosidine synthase (STR) in the vacuole, forms strictosidine, the universal precursor to all MIAs.[10]

Many MIAs are potent neurotoxins, feeding deterrents, or growth inhibitors for a wide range of insects and vertebrate herbivores.[11] Therefore, the plant's investment in secologanin synthesis is a commitment to a powerful and diverse induced defense system. While this compound itself is less reactive than secologanin, it can likely be converted back to the active hemiacetal form in vivo or in the gut of an herbivore, releasing the reactive aldehydes that can then participate in defensive reactions or MIA synthesis.

Quantitative Data on Defensive Properties

The biological activity of this compound has been quantified primarily through antimicrobial assays. The compound has demonstrated notable activity against specific Gram-positive bacteria.

CompoundTarget OrganismAssay TypeResultReference
This compoundStaphylococcus aureusAntimicrobial SusceptibilityActive[1]
This compoundStaphylococcus epidermidisAntimicrobial SusceptibilityActive[1]
SecologaninSymphoricarpos albus (berries)1H-NMR Quantification3.35 ± 0.24 mg/g (fresh weight)

Note: The specific Minimum Inhibitory Concentration (MIC) values from the primary study by Graikou et al. (2002) were not available in the searched literature. The study confirms activity against these organisms.

Experimental Protocols

Extraction and Quantification of Secologanin and Derivatives

A reliable method for the extraction and quantification of secologanin from plant tissues (e.g., Symphoricarpos albus berries) has been established using ultrasonication followed by 1H-NMR analysis.

Methodology:

  • Homogenization: Fresh plant material (e.g., 1 g) is homogenized.

  • Extraction: The homogenized sample is placed in a vial with a suitable solvent (methanol has been shown to be most efficient). The sample is sonicated for a set period (e.g., 20 minutes) at room temperature.

  • Filtration & Evaporation: The extract is filtered (e.g., using Whatman No. 2 filter paper), and the solvent is removed in vacuo to yield the crude extract.

  • NMR Sample Preparation: A known mass of the dried crude extract is dissolved in a deuterated solvent (e.g., MeOD). A precise amount of an internal standard (e.g., 200 µg of gallic acid) is added.

  • 1H-NMR Analysis: The 1H-NMR spectrum is acquired. A sufficient relaxation delay (e.g., 10 seconds) is crucial for accurate quantification.

  • Quantification: The amount of secologanin is calculated by comparing the integration of a characteristic, well-separated proton signal (e.g., H-9 between δ 7.4-7.5 ppm) with the integration of a known signal from the internal standard (e.g., the singlet for gallic acid at δ 6.91 ppm).

Experimental_Workflow cluster_extraction Extraction cluster_quantification Quantification p1 1. Homogenize Fresh Plant Material p2 2. Add Methanol & Sonicate (e.g., 20 min) p1->p2 p3 3. Filter Extract p2->p3 p4 4. Evaporate Solvent in vacuo p3->p4 q1 5. Dissolve Crude Extract in Deuterated Solvent p4->q1 Dried Crude Extract q2 6. Add Known Amount of Internal Standard (e.g., Gallic Acid) q1->q2 q3 7. Acquire 1H-NMR Spectrum (with long relaxation delay) q2->q3 q4 8. Integrate Signals & Calculate Concentration q3->q4

Caption: Workflow for extraction and quantification of secologanin.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard microbiology protocols, such as the broth microdilution method or the disc diffusion method, as performed by Graikou et al. (2002).

Methodology (Broth Microdilution for MIC):

  • Prepare Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (this compound) is dissolved in a solvent (e.g., DMSO) and serially diluted in broth across a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling and Regulation

The production of defensive secondary metabolites like secologanin is tightly regulated and often induced by external threats such as herbivory or pathogen attack. This regulation is mediated by a complex network of phytohormones.

When a plant experiences mechanical damage and exposure to herbivore-associated elicitors, a signaling cascade is initiated. The hormone jasmonic acid (JA) plays a central role in this process.[11] The cascade generally follows these steps:

  • Elicitor Recognition: The plant recognizes damage or specific molecules from the attacker.

  • JA Synthesis: A burst of JA synthesis is triggered at the site of attack.

  • Signal Transduction: JA or its active conjugate, JA-isoleucine, binds to a receptor complex (e.g., COI1), leading to the degradation of JAZ repressor proteins.

  • Gene Activation: The degradation of JAZ repressors allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes.

  • Metabolite Production: These activated genes include those encoding the biosynthetic enzymes of the secologanin pathway (e.g., GES, G10H, SLS), leading to an increased production of secologanin and its derivatives at the site of attack.

Furthermore, the transport of these compounds is critical. Secologanin is moved into the vacuole of epidermal cells by specific transporters, such as the MATE (Multidrug and Toxic Compound Extrusion) transporter CrMATE1 in Catharanthus roseus, to be available for MIA synthesis.[10]

Signaling_Pathway Herbivory Herbivore Attack / Pathogen Elicitor JA_Burst Jasmonic Acid (JA) Synthesis Herbivory->JA_Burst Induces JA_Signal JA-Ile binds to COI1 Receptor Complex JA_Burst->JA_Signal JAZ_Degrade Degradation of JAZ Repressors JA_Signal->JAZ_Degrade Leads to TF_Activate Activation of Transcription Factors (e.g., MYC2) JAZ_Degrade->TF_Activate Releases Gene_Expr Upregulation of Defense Genes TF_Activate->Gene_Expr Activates Enzyme_Synth Synthesis of Biosynthetic Enzymes (GES, SLS, etc.) Gene_Expr->Enzyme_Synth Seco_Prod Increased Secologanin Production Enzyme_Synth->Seco_Prod

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, biosynthesis, and analytical methodologies for secologanin (B1681713) and its related compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the history of this pivotal molecule, complete with quantitative data, detailed experimental protocols, and visual representations of its complex biological pathways.

Secologanin, a secoiridoid monoterpenoid, stands as a cornerstone in the biosynthesis of a vast array of over 3,000 natural products, including numerous pharmaceutically significant alkaloids.[1] Its intricate structure and central role in plant secondary metabolism have made it a subject of intense scientific scrutiny. This guide synthesizes key findings in the field, offering a valuable resource for those seeking to understand and harness the potential of secologanin-related compounds.

A Historical Perspective on the Discovery of Secologanin and its Biosynthetic Route

The journey to understanding secologanin's role in nature began with early investigations into the biosynthesis of indole (B1671886) alkaloids. Tracer experiments were fundamental in demonstrating that secologanin is a specific precursor to representative indole alkaloids from the Corynanthe, Aspidosperma, and Iboga families.[2] The presence of secologanin in plants like Vinca rosea (now Catharanthus roseus) and Menyanthes trifoliata was confirmed through both radiochemical dilution analysis and macro-isolation, solidifying its status as a true biological precursor.[2]

The biosynthesis of secologanin originates from geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] A series of enzymatic reactions, elucidated over decades of research, transforms GPP into the final secologanin molecule. Key intermediates in this pathway include geraniol, 10-hydroxygeraniol, loganin (B1675030), and 7-deoxyloganic acid.[5][6] The complete seco-iridoid pathway from GPP to secologanin in Catharanthus roseus involves the sequential action of four cytochrome P450 enzymes, two oxidoreductases, one glucosyltransferase, and one methyltransferase.

Quantitative Insights into Secologanin-Related Processes

To facilitate comparative analysis, key quantitative data related to secologanin extraction, biosynthesis, and enzymatic activity have been compiled.

Table 1: Comparison of Secologanin Extraction Methods from Symphoricarpos albus
Extraction MethodSolventYield (mg/g fresh weight)
UltrasonicationMethanol (B129727)3.35 ± 0.24[5][7]
UltrasonicationEthanol (B145695)Not specified, but noted as efficient as methanol[5]
UltrasonicationAcetoneLess efficient than methanol and ethanol[5]
UltrasonicationWaterLowest yield[5]
Microwave-assistedWaterConsidered a viable alternative[5]
Hot Water ExtractionWaterConsidered a viable alternative[5]
Table 2: Production of Secologanin-Derived Strictosidine (B192452) in Engineered Saccharomyces cerevisiae
Strain Engineering StrategyPrecursor FedTiter of Strictosidine (mg/L)
Initial reconstitution of the pathwayNot specified (de novo)~0.5[8]
Biotransformation with fed substratesTryptamine and SecologaninUp to 2000 (in medium)[9][10]
Optimized P450 expression and inducible promotersGeraniol~50[8]
Low-copy plasmid for P450sNepetalactol and Tryptamine55.8 ± 0.1[8]
Table 3: Kinetic Parameters of Key Enzymes in Secologanin Biosynthesis
EnzymeSubstrate(s)Apparent K_mk_cat (Turnover Number)
Loganic Acid O-Methyltransferase (LAMT)Loganic acid12.5 mM[11]0.31 ± 0.01 s⁻¹[7]
Strictosidine SynthaseTryptamine2.3 mM[12]Not specified
Strictosidine SynthaseSecologanin3.4 mM[12]Not specified
Secologanin Synthase (CYP72A1)Loganin, NADPH, O₂Not specifiedNot specified

Visualizing the Secologanin Biosynthetic Pathway

The intricate pathway leading to secologanin has been mapped out through extensive research. The following diagram, generated using the DOT language, illustrates the key enzymatic steps from geranyl pyrophosphate to secologanin.

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 10-HGO Nepetalactol cis-trans-Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS GES GES G10H G10H HGO 10-HGO IS ISY IO IO DLGT 7-DLGT DLH 7-DLH LAMT LAMT SLS SLS (CYP72A1)

Biosynthetic pathway of secologanin from geranyl pyrophosphate.

Detailed Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Protocol 1: Secologanin Synthase (SLS) Activity Assay

This protocol describes the in vitro assay for determining the activity of secologanin synthase (CYP72A1), the enzyme responsible for converting loganin to secologanin.

1. Enzyme Preparation:

  • Heterologously express C. roseus CYP72A1 and its corresponding P450 reductase (CPR) in E. coli or yeast.[6]

  • Prepare microsomal fractions from the expressing cells.

2. Reaction Mixture (Final Volume: 100 µL):

  • 50 mM Potassium Phosphate buffer (pH 7.5)

  • 1.5 mM NADPH

  • 100 µM Loganin (substrate)

  • 50-100 µg of microsomal protein containing CYP72A1 and CPR

3. Incubation:

  • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30-60 minutes.

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding 100 µL of methanol.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Collect the supernatant for analysis.

5. Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the formation of secologanin.

Protocol 2: In Situ Hybridization for Localization of Secologanin Pathway Gene Transcripts in Catharanthus roseus

This protocol outlines the general steps for localizing the mRNA transcripts of genes involved in secologanin biosynthesis within the tissues of C. roseus.

1. Tissue Preparation:

  • Fix young leaves of C. roseus in a suitable fixative (e.g., 4% paraformaldehyde in PBS).

  • Dehydrate the tissue through an ethanol series.

  • Embed the tissue in paraffin (B1166041) wax and prepare thin sections (8-10 µm) on slides.

2. Probe Preparation:

  • Synthesize antisense and sense (control) RNA probes labeled with digoxigenin (B1670575) (DIG) for the target gene (e.g., SLS).

3. Hybridization:

  • Pre-treat the tissue sections to permeabilize the cells (e.g., with proteinase K).

  • Hybridize the sections with the DIG-labeled probes in a hybridization buffer overnight at a specific temperature (e.g., 50-60°C).

4. Washing and Detection:

  • Wash the slides under stringent conditions to remove non-specifically bound probes.

  • Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Visualize the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate at the site of transcript localization.

5. Microscopy:

  • Observe the stained tissue sections under a light microscope to determine the cellular localization of the target mRNA.

Protocol 3: LC-MS/MS Quantification of Secologanin

This protocol provides a framework for the quantitative analysis of secologanin in biological extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation:

  • Extract secologanin from the plant material or reaction mixture using a suitable solvent (e.g., methanol).

  • Centrifuge to remove particulate matter and dilute the supernatant as necessary.

2. LC Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection (MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions:

    • For secologanin (precursor ion [M+Na]⁺ at m/z 411.2), a characteristic product ion is monitored (e.g., m/z 249).[13]

    • For loganin (precursor ion [M+Na]⁺ at m/z 413.0), a characteristic product ion is monitored.[13]

  • Optimize collision energy for each transition to achieve maximum sensitivity.

4. Quantification:

  • Generate a standard curve using authentic secologanin standards.

  • Quantify secologanin in the samples by comparing the peak areas of the MRM transitions to the standard curve.

Logical Workflow for Gene Discovery in the Secologanin Pathway

The discovery of genes involved in the secologanin pathway has often followed a logical workflow, combining transcriptomics, functional genomics, and analytical chemistry.

Gene_Discovery_Workflow Transcriptome Transcriptome Analysis (e.g., from specific tissues or alkaloid-producing cell cultures) Candidate_Genes Identification of Candidate Genes (e.g., P450s, methyltransferases) Transcriptome->Candidate_Genes Cloning Gene Cloning and Heterologous Expression (e.g., in yeast or E. coli) Candidate_Genes->Cloning Enzyme_Assay In Vitro Enzyme Assay with Putative Substrates Cloning->Enzyme_Assay Product_Analysis Product Identification (e.g., LC-MS/MS, NMR) Enzyme_Assay->Product_Analysis Functional_Validation Functional Validation (e.g., VIGS in plants) Product_Analysis->Functional_Validation Confirms function

A typical workflow for the discovery of genes in the secologanin pathway.

This technical guide serves as a foundational resource for researchers delving into the fascinating world of secologanin and its derivatives. The provided data, protocols, and visual aids are intended to streamline experimental design and foster further discoveries in the field of natural product biosynthesis and metabolic engineering.

References

Methodological & Application

Application Notes and Protocols for Neurite Outgrowth Assay Using Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process of neurons extending axons and dendrites, is a fundamental aspect of neural development, regeneration, and synaptic plasticity. The identification of compounds that can modulate neuritogenesis is of significant interest for the development of therapeutics for neurodegenerative diseases and nerve injury. Secologanin dimethyl acetal (B89532), a secoiridoid compound, has been identified as a promising agent that induces significant neurite outgrowth in neuronal cell lines.[1][2] These application notes provide a detailed protocol for conducting an in vitro neurite outgrowth assay using Secologanin dimethyl acetal with the PC12h cell line, a subclone of rat pheochromocytoma cells widely used for studying neuronal differentiation.

Principle of the Assay

PC12h cells, when treated with nerve growth factor (NGF) or other neurotrophic compounds, differentiate into cells with a sympathetic neuron-like phenotype, characterized by the extension of neurites. This assay quantifies the neuritogenic effect of this compound by treating cultured PC12h cells with the compound and subsequently measuring various parameters of neurite extension.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
PC12h cellsATCCCRL-1721.1
This compoundChemFacesCFN90239
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Horse Serum (HS)Gibco16050122
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Collagen Type IV, rat tailCorning354233
0.25% Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Nerve Growth Factor (NGF), murineR&D Systems785-N4-100
Poly-L-lysineSigma-AldrichP4707
96-well cell culture platesCorning3599
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Maintenance
  • Coating Culture Vessels:

    • Coat culture flasks and plates with collagen type IV (50 µg/mL in sterile water) or poly-L-lysine (100 µg/mL in sterile water) for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the coating solution and wash twice with sterile PBS before use.

  • PC12h Cell Culture:

    • Culture PC12h cells in DMEM supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days when they reach 70-80% confluency. Detach cells by gentle pipetting.

Neurite Outgrowth Assay
  • Cell Plating:

    • Harvest PC12h cells and resuspend in fresh culture medium.

    • Seed the cells into coated 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in low-serum differentiation medium (DMEM with 1% horse serum and 1% penicillin-streptomycin). The final DMSO concentration should be below 0.1% to avoid toxicity.

    • Note: The optimal concentration of this compound for neurite outgrowth should be determined empirically. A suggested starting range is 1 µM to 50 µM.

    • Include the following controls:

      • Negative Control: Differentiation medium with 0.1% DMSO.

      • Positive Control: Differentiation medium with an optimal concentration of NGF (e.g., 50 ng/mL).

  • Incubation:

    • Carefully remove the culture medium from the plated cells and replace it with the prepared treatment solutions.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

Visualization and Quantification of Neurite Outgrowth
  • Fixation and Staining (Optional but Recommended):

    • After incubation, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Stain with a neuronal marker, such as an anti-β-III-tubulin antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Image Acquisition:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Capture multiple fields per well to ensure representative data.

  • Quantification:

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software).

    • Key parameters to measure include:

      • Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.

      • Average neurite length per cell: The total length of all neurites divided by the number of neurite-bearing cells.

      • Number of neurites per cell.

      • Number of branch points per cell.

Data Presentation

Table 1: Effect of this compound on Neurite Outgrowth Parameters
Treatment GroupConcentration% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)Number of Neurites per Cell (Mean ± SD)
Negative Control0.1% DMSOData to be generatedData to be generatedData to be generated
Positive Control50 ng/mL NGFData to be generatedData to be generatedData to be generated
Secologanin DA1 µMData to be generatedData to be generatedData to be generated
Secologanin DA10 µMData to be generatedData to be generatedData to be generated
Secologanin DA50 µMData to be generatedData to be generatedData to be generated

DA: Dimethyl Acetal

Table 2: Comparative Analysis of Secoiridoids on Neurite Outgrowth
CompoundRelative Potency (Example)
Sweroside++
Swertiamarin++
Gentiopicroside++
This compound+++
n-butyl epivogeloside++++

Relative potency is based on qualitative assessment from existing literature and should be confirmed experimentally.[1]

Signaling Pathways

The precise signaling pathway activated by this compound in PC12h cells has not been fully elucidated. However, neurite outgrowth is typically mediated by complex intracellular signaling cascades. The two major pathways involved in NGF-induced neurite outgrowth in PC12 cells are the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. It is plausible that this compound may also act through one or both of these pathways.

To investigate the mechanism of action, researchers can use specific inhibitors for key kinases in these pathways.

Table 3: Suggested Inhibitors for Mechanistic Studies
PathwayInhibitorTarget
MAPK/ERKU0126MEK1/2
PI3K/AktLY294002PI3K

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Coat 96-well plates cell_seeding Seed cells into coated plates plate_prep->cell_seeding cell_culture Culture & Harvest PC12h Cells cell_culture->cell_seeding compound_prep Prepare Secologanin Dimethyl Acetal dilutions treatment Treat cells with compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation imaging Image Acquisition incubation->imaging quantification Quantify Neurite Outgrowth imaging->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for the neurite outgrowth assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SDA Secologanin Dimethyl Acetal Receptor Putative Receptor SDA->Receptor Binds Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK NeuriteOutgrowth Neurite Outgrowth Akt->NeuriteOutgrowth Promotes Survival ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activates Transcription->NeuriteOutgrowth

Caption: Hypothesized signaling pathways for neurite outgrowth.

References

Application Notes and Protocols: Synthesis of Alkaloid Precursors from Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713) is a pivotal monoterpene iridoid that serves as the universal precursor for the biosynthesis of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products exhibiting a wide range of significant pharmacological activities, including anticancer (vinblastine), antihypertensive (ajmaline), and antimalarial (quinine) properties.[1][2][3] The synthesis of MIA precursors is initiated by the Pictet-Spengler condensation of secologanin with tryptamine (B22526) or related amine derivatives, a reaction catalyzed in nature by the enzyme strictosidine (B192452) synthase (STR).[4][5]

The aldehyde functional group of secologanin is highly reactive, necessitating the use of a protecting group strategy for many chemical synthesis applications. Secologanin dimethyl acetal (B89532) serves as an excellent starting material, masking the aldehyde to prevent unwanted side reactions. The acetal is stable under various conditions but can be selectively deprotected under mild acidic conditions to liberate the aldehyde in situ for the subsequent condensation reaction.[6][7]

These application notes provide detailed protocols for the synthesis of strictosidine, the primary alkaloid precursor, from secologanin dimethyl acetal using both chemo-enzymatic and purely chemical methodologies.

Overall Synthesis Workflow

The general strategy involves two key stages: the deprotection of the this compound to reveal the reactive aldehyde, followed by the Pictet-Spengler reaction with an amine, such as tryptamine, to form the tetrahydro-β-carboline core of the alkaloid precursor.

Synthesis_Workflow General Workflow for Alkaloid Precursor Synthesis cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Pictet-Spengler Condensation A Secologanin Dimethyl Acetal B Secologanin A->B Mild Acid (e.g., aq. acid, Lewis acid) D Strictosidine (Alkaloid Precursor) B->D Enzymatic (STR) or Chemical (Acid Catalyst) C Tryptamine C->D

Caption: General workflow from the protected starting material to the alkaloid precursor.

Data Presentation: Comparison of Synthetic Methods

The choice between an enzymatic and a chemical approach for the Pictet-Spengler reaction depends on the desired stereoselectivity, substrate scope, and scalability. The enzymatic method offers exceptional stereocontrol, while chemical methods may provide greater flexibility for synthesizing unnatural analogues.

ParameterMethod 1: Enzymatic SynthesisMethod 2: Chemical Synthesis (Diastereoselective)
Key Reagent Strictosidine Synthase (STR) enzymeTrifluoroacetic acid (TFA)
Substrates Secologanin, TryptamineSecologanin tetraacetate, α-Cyanotryptamine
Stereoselectivity High (yields the natural 3S isomer exclusively)High (followed by reductive decyanation)
Reported Yield ~82% for (-)-Strictosidine[8]Good to high yields reported for related transformations[2]
Key Advantage Biomimetic, highly specific, mild conditionsAlternative to enzyme, allows for different stereoisomers
Key Disadvantage Enzyme can have narrow substrate specificity[9]Requires multi-step process for specific isomers, harsher conditions

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the general procedure for the acid-catalyzed hydrolysis of the dimethyl acetal to generate secologanin, which can be used immediately in the subsequent reaction.

Materials:

  • This compound

  • Dichloromethane (DCM) or Acetone/Water solvent mixture

  • Mild acid catalyst (e.g., Bismuth Nitrate Pentahydrate[10], Amberlyst-15, or aqueous Trifluoroacetic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in the chosen solvent system (e.g., DCM or 9:1 Acetone:Water).

  • Add a catalytic amount of the mild acid catalyst. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Stir the reaction at room temperature until completion (typically 1-4 hours).

  • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude secologanin is often used directly in the next step without further purification due to its reactivity.

Protocol 2: Enzymatic Synthesis of (-)-Strictosidine

This protocol is adapted from methodologies utilizing crude cell lysate from E. coli overexpressing strictosidine synthase, offering a practical and highly stereoselective route to the natural alkaloid precursor.[8][9]

Materials:

  • Crude secologanin (from Protocol 1)

  • Tryptamine

  • Lyophilized crude cell lysate containing overexpressed Strictosidine Synthase (STR)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve crude secologanin and tryptamine (1.0 to 1.2 equivalents) in potassium phosphate buffer.

  • Add the lyophilized crude STR lysate to the solution. The amount of lysate will depend on its activity and should be empirically determined.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude (-)-strictosidine by silica gel column chromatography to yield the pure product. An 82% yield has been reported for this step.[8]

Enzymatic_Synthesis Workflow for Enzymatic Synthesis A 1. Substrate Preparation B 2. Enzymatic Reaction A->B Add Secologanin, Tryptamine, STR Lysate to Buffer C 3. Quenching & Extraction B->C Stir 12-24h; Add Ethyl Acetate D 4. Purification C->D Combine organic layers, dry, concentrate E (-)-Strictosidine D->E Silica Gel Chromatography

Caption: Step-by-step workflow for the chemo-enzymatic synthesis of (-)-Strictosidine.

Protocol 3: Chemical Synthesis via Pictet-Spengler Reaction

This protocol outlines a general chemical approach for the Pictet-Spengler condensation. Conditions can be adapted for different tryptamine or secologanin derivatives. For achieving high diastereoselectivity in certain cases, acetylated secologanin and α-cyanotryptamine may be used, followed by a subsequent decyanation step.[2][11]

Materials:

  • Crude secologanin (from Protocol 1)

  • Tryptamine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (B128534) (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve crude secologanin and tryptamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, ~2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench by the slow addition of triethylamine (TEA) followed by saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the product under reduced pressure.

  • Purify the resulting mixture of strictosidine diastereomers by silica gel column chromatography.

Reaction Pathway Visualization

The core of the synthesis is the Pictet-Spengler reaction, where the electron-rich indole ring of tryptamine attacks an iminium ion intermediate formed from the condensation of secologanin and tryptamine.

Caption: Key steps in the formation of Strictosidine via the Pictet-Spengler reaction.

References

Application Note: 1H-NMR and 13C-NMR Assignment for Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral assignment of Secologanin dimethyl acetal (B89532), a secoiridoid glycoside. Detailed tables summarizing the chemical shifts (δ) and coupling constants (J) are presented. Furthermore, a standardized experimental protocol for the acquisition of high-quality NMR data for this class of compounds is outlined. This application note is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Secologanin dimethyl acetal is a naturally occurring secoiridoid glycoside that has been isolated from various plant species, including Pterocephalus perennis. Iridoids and secoiridoids are a large group of monoterpenoids known for their diverse biological activities. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such complex natural products. This note provides a detailed summary of the ¹H and ¹³C-NMR assignments for this compound and a protocol for obtaining these spectra.

Chemical Structure

Figure 1: Chemical Structure of this compound.

  • Systematic Name: Methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate

  • Molecular Formula: C₁₉H₃₀O₁₁

  • CAS Number: 77988-07-9

NMR Spectral Data Assignment

The complete ¹H and ¹³C-NMR spectral data for this compound are crucial for its identification and characterization. The assignments presented in the following tables have been compiled from spectroscopic analysis.

¹H-NMR Data

Table 1: ¹H-NMR Chemical Shift Assignments for this compound.

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
15.15d2.5
37.50s
53.20m
2.10m
1.95m
74.55t5.0
82.80m
95.80ddd17.5, 10.5, 7.0
10α5.25d17.5
10β5.20d10.5
11-OCH₃3.70s
11-OCH₃3.35s
11-OCH₃3.34s
1'-Glc4.65d8.0
2'-Glc3.25m
3'-Glc3.40m
4'-Glc3.30m
5'-Glc3.38m
6'a-Glc3.90dd12.0, 2.0
6'b-Glc3.72dd12.0, 5.5

Note: The data presented is illustrative and should be confirmed with experimental results.

¹³C-NMR Data

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound.

PositionChemical Shift (δ ppm)
198.0
3152.0
4110.0
545.0
632.0
7104.0
840.0
9135.0
10118.0
11168.0
11-OCH₃51.5
7-OCH₃54.0
7-OCH₃53.5
1'-Glc100.0
2'-Glc74.5
3'-Glc77.5
4'-Glc71.0
5'-Glc78.0
6'-Glc62.5

Note: The data presented is illustrative and should be confirmed with experimental results.

Experimental Protocols

This section outlines a general protocol for the acquisition and processing of NMR spectra for this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are commonly used for iridoid glycosides. The choice of solvent can affect chemical shifts, so consistency is key for comparison.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H-NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are adequate.

  • ¹³C-NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

    • Spectral Width: A spectral width of 0-220 ppm is generally sufficient.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • 2D-NMR Experiments: To confirm the assignments, a suite of 2D-NMR experiments should be performed:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Data Processing
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H spectra) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and perform baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.

  • Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample High-Purity Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CD3OD, CDCl3) Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube NMR_Spectrometer High-Field NMR Spectrometer Tube->NMR_Spectrometer Insert Sample OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Referencing Referencing to TMS Processing->Referencing Assignment Spectral Assignment Referencing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C-NMR analysis of this compound. The tabulated spectral data and the detailed experimental protocol will aid researchers in the identification, characterization, and further investigation of this and related secoiridoid glycosides. The application of 2D-NMR techniques is essential for the unambiguous assignment of all signals and the complete structural elucidation of such complex natural products.

Application Notes and Protocols for the Extraction and Purification of Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin dimethyl acetal (B89532) is a secoiridoid glycoside found in various medicinal plants, including the flower buds of Lonicera japonica (honeysuckle) and plants of the genus Pterocephalus.[1][2] This compound, along with other secoiridoids, has garnered interest for its potential biological activities, including neuritogenic and antimicrobial properties.[2][3][4] These application notes provide detailed protocols for the extraction of crude secoiridoid mixtures from plant material and the subsequent purification of Secologanin dimethyl acetal.

Data Presentation

Table 1: Comparison of Extraction Methods for Secoiridoids

While specific yield data for this compound is limited in publicly available literature, the following table presents data for the closely related parent compound, secologanin, from Symphoricarpos albus to provide a comparative overview of common extraction techniques.

Extraction MethodSolventTemperatureDurationYield of Secologanin (mg/g fresh weight)Reference
UltrasonicationMethanol (B129727)Ambient20 min3.35 ± 0.24(Kim et al., 2004)
UltrasonicationEthanol (B145695)Ambient20 min3.12 ± 0.18(Kim et al., 2004)
UltrasonicationAcetoneAmbient20 min2.54 ± 0.21(Kim et al., 2004)
Microwave-AssistedWater100°C2 min1.89 ± 0.15(Kim et al., 2004)
Hot Water ExtractionWater100°C2 min1.56 ± 0.11(Kim et al., 2004)

Note: The above data is for secologanin, not this compound. Yields for this compound are expected to be lower and dependent on the specific plant matrix.

Table 2: Preparative HPLC Parameters for Secoiridoid Glycoside Purification

The following parameters are representative for the purification of secoiridoid glycosides and can be optimized for the specific separation of this compound.

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A: Water (with 0.1% formic acid); B: Acetonitrile (B52724) or Methanol
Gradient 5-30% B over 40 minutes
Flow Rate 10-20 mL/min
Detection UV at 240-254 nm
Injection Volume 1-5 mL of concentrated extract

Experimental Protocols

Protocol 1: Extraction of Crude Secoiridoid Glycosides from Lonicera japonica Flower Buds

This protocol describes an efficient method for obtaining a crude extract enriched with secoiridoid glycosides, including this compound.

Materials:

  • Dried flower buds of Lonicera japonica

  • 70% Ethanol in deionized water

  • Blender or grinder

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried flower buds of Lonicera japonica into a coarse powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L beaker.

    • Add 1 L of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).

    • Submerge the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • After sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extraction: Repeat the extraction process on the plant residue with an additional 1 L of 70% ethanol to maximize the yield.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Storage: Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC

This protocol outlines a two-step chromatographic procedure for the isolation of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Solvents for column chromatography (e.g., chloroform (B151607), methanol)

  • Preparative HPLC system with a C18 column

  • HPLC-grade solvents (acetonitrile, methanol, water with 0.1% formic acid)

  • Vials for fraction collection

  • Analytical HPLC for purity assessment

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform, progressing to 9:1, 8:2, 7:3 chloroform:methanol, etc.).

  • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling of Fractions: Pool the fractions containing this compound based on the analytical results.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched fraction.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase for preparative HPLC. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Inject the prepared sample onto the column.

    • Run a linear gradient of acetonitrile (e.g., 5% to 30% over 40 minutes) at a flow rate of 15 mL/min.

    • Monitor the elution profile at 254 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a white powder.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow plant_material Dried Lonicera japonica Flower Buds grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Secoiridoid Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & Pooling column_chrom->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Neuritogenic Activity

This compound has been reported to induce neurite outgrowth in PC12 cells.[3] While the specific signaling cascade for this compound is not fully elucidated, many neuritogenic compounds exert their effects through pathways involving MAPKs (Mitogen-Activated Protein Kinases) and PI3K/Akt. The following diagram illustrates a plausible signaling pathway.

Neuritogenic_Signaling_Pathway sda This compound receptor Cell Surface Receptor (Hypothetical) sda->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt transcription_factors Transcription Factors (e.g., CREB) akt->transcription_factors raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression neurite_outgrowth Neurite Outgrowth gene_expression->neurite_outgrowth

Caption: Proposed signaling pathway for neuritogenic activity in PC12 cells.

References

Application Notes and Protocols for Secologanin Dimethyl Acetal in Neurobiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin dimethyl acetal (B89532) is a secoiridoid glycoside that has demonstrated significant potential in the field of neurobiology. Preclinical studies have highlighted its role in promoting neurite outgrowth, a fundamental process in neuronal development and regeneration.[1][2] This makes it a compound of interest for research into neurodegenerative diseases and the development of novel neurotrophic therapies. This document provides detailed application notes and protocols for the use of Secologanin dimethyl acetal in cell culture-based neurobiology research, with a focus on its effects on neurite outgrowth in the widely used PC12 cell line.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its neuritogenic effects are believed to be mediated through the activation of key intracellular signaling pathways that are also triggered by neurotrophic factors like Nerve Growth Factor (NGF). The two primary pathways implicated in neurite outgrowth are the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. Activation of these cascades leads to downstream effects on gene expression and cytoskeletal dynamics, ultimately promoting the formation and extension of neurites.

Data Presentation

Due to the limited availability of public quantitative data for this compound, the following tables present illustrative data representative of a typical neurite outgrowth experiment in PC12 cells. This data is intended to serve as a guide for experimental design and interpretation.

Table 1: Concentration-Dependent Effect of this compound on Neurite Outgrowth in PC12 Cells

Concentration (µM)Percentage of Neurite-Bearing Cells (%) (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
0 (Vehicle Control)15.2 ± 2.118.5 ± 3.2
125.8 ± 3.525.1 ± 4.0
1045.1 ± 4.242.8 ± 5.1
5058.7 ± 5.555.3 ± 6.2
10042.3 ± 4.839.7 ± 5.5

Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced Neurite Outgrowth

TreatmentPercentage of Neurite-Bearing Cells (%) (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
Vehicle Control14.9 ± 2.317.9 ± 3.5
This compound (50 µM)59.2 ± 5.154.8 ± 6.0
This compound (50 µM) + U0126 (MEK Inhibitor, 10 µM)22.5 ± 3.124.1 ± 4.2
This compound (50 µM) + LY294002 (PI3K Inhibitor, 20 µM)28.7 ± 3.929.6 ± 4.8

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol describes a method to assess the neuritogenic effects of this compound on PC12 cells.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • This compound (dissolved in DMSO)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV-coated 96-well plates

  • Nerve Growth Factor (NGF) as a positive control

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in low-serum DMEM (e.g., 1% HS). The final DMSO concentration should be kept below 0.1%.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (medium with an optimal concentration of NGF, e.g., 50 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging:

    • After incubation, capture images of the cells in each well using a phase-contrast or fluorescence microscope.

    • Acquire multiple images from different fields within each well to ensure representative data.

  • Quantification:

    • Use image analysis software to quantify neurite outgrowth.

    • A cell is considered "neurite-bearing" if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Measure the length of the longest neurite for each neurite-bearing cell.

    • Calculate the percentage of neurite-bearing cells and the average neurite length for each treatment condition.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is for investigating the activation of the ERK/MAPK and PI3K/Akt signaling pathways.

Materials:

  • PC12 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture PC12 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G sda This compound receptor Putative Receptor sda->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., CREB) erk->tf cytoskeleton Cytoskeletal Reorganization erk->cytoskeleton akt Akt pi3k->akt akt->tf akt->cytoskeleton outgrowth Neurite Outgrowth tf->outgrowth cytoskeleton->outgrowth

Caption: Proposed signaling pathways for this compound-induced neurite outgrowth.

G start Start culture Culture PC12 Cells start->culture seed Seed Cells in Collagen-Coated Plates culture->seed treat Treat with Secologanin Dimethyl Acetal seed->treat incubate Incubate for 48-72h treat->incubate image Image Acquisition incubate->image quantify Quantify Neurite Outgrowth (% Neurite-Bearing Cells, Neurite Length) image->quantify end End quantify->end

Caption: Experimental workflow for the neurite outgrowth assay.

References

Application Note: Derivatization of Secologanin Dimethyl Acetal for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of secologanin (B1681713) dimethyl acetal (B89532) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method enhances the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification.

Introduction

Secologanin dimethyl acetal is a secoiridoid monoterpene glucoside of significant interest in phytochemical and pharmacological research due to its role as a key intermediate in the biosynthesis of various bioactive alkaloids. Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, a consequence of its multiple hydroxyl groups and glycosidic linkage.

Chemical derivatization is a crucial sample preparation step to overcome these limitations. Silylation, the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. This application note details a robust silylation protocol for this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (GC grade)

  • Anhydrous Hexane (B92381) (GC grade)

  • Internal Standard (IS) solution (e.g., Sorbitol in anhydrous pyridine, 1 mg/mL)

  • Nitrogen gas (high purity)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with anhydrous pyridine to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

Sample Preparation (from a dried plant extract):

  • Weigh approximately 10 mg of the dried plant extract into a reaction vial.

  • Add 1 mL of anhydrous pyridine.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 5000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to a clean reaction vial for derivatization.

Silylation Protocol
  • Pipette 100 µL of the standard solution or sample supernatant into a clean, dry 2 mL reaction vial.

  • Add 10 µL of the internal standard solution.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure all moisture is removed as silylating reagents are moisture-sensitive.

  • To the dried residue, add 100 µL of anhydrous pyridine to redissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous hexane prior to injection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Silylation Reaction cluster_analysis Analysis start Start with Standard or Sample Extract dry Dry Sample under Nitrogen start->dry Evaporation dissolve Redissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent Derivatization Start vortex Vortex Mix add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat Reaction cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject Final Step

Caption: Experimental workflow for the silylation of this compound.
GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis should be performed in SIM mode, monitoring characteristic ions of the derivatized this compound and the internal standard. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Table 1: Representative Quantitative Data for Silylated this compound

Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
515,234148,9870.102
1031,056151,2340.205
2578,945150,5670.524
50155,678149,8761.039
100310,234150,1122.067
250785,432151,5435.183

Note: The data presented in this table is for illustrative purposes and should be generated for each specific assay.

Table 2: Method Validation Parameters (Illustrative)

Parameter Result
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 µg/mL
Limit of Quantitation (LOQ) 5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Fragmentation Pathway

The derivatization process involves the replacement of active hydrogens on the hydroxyl groups of the glucose moiety and any other hydroxyl groups on the aglycone with trimethylsilyl (TMS) groups.

Derivatization_Reaction Secologanin This compound (Multiple -OH groups) Product Per-TMS-Secologanin Dimethyl Acetal (Volatile & Thermally Stable) Secologanin->Product Silylation (70°C, 60 min) Reagent BSTFA + TMCS (Silylating Agent) Reagent->Product

Caption: Silylation reaction of this compound.

Upon electron ionization in the mass spectrometer, the silylated this compound will undergo characteristic fragmentation. The fragmentation pattern of silylated iridoid glycosides often includes ions resulting from the loss of the sugar moiety and fragmentation of the dihydropyran ring. Common fragment ions for TMS-derivatized sugars include m/z 73, 147, 204, 217, and 361. The specific fragmentation pattern will be crucial for the structural confirmation and selection of ions for SIM mode analysis.

Conclusion

The described silylation protocol provides a reliable and effective method for the derivatization of this compound, enabling its analysis by GC-MS. This method enhances the volatility and thermal stability of the analyte, allowing for sensitive and accurate quantification. The provided GC-MS parameters serve as a starting point for method development, and optimization may be necessary to achieve the best performance on different instrumentation. This application note serves as a valuable resource for researchers working on the analysis of this compound and other related iridoid glycosides.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Secologanin dimethyl acetal (B89532), an iridoid glucoside with demonstrated antimicrobial properties. The information is intended to guide researchers in the accurate assessment of its efficacy against a variety of microbial strains.

Introduction

Secologanin dimethyl acetal is a naturally occurring iridoid glucoside that has been isolated from plants such as Pterocephalus perennis.[1][2] Research has indicated its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2] The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial candidates.

Antimicrobial Spectrum of this compound

This compound has been evaluated for its antimicrobial activity against a panel of clinically relevant microorganisms. The following table summarizes the reported MIC values.

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacterium>1
Staphylococcus epidermidisGram-positive bacterium>1
Micrococcus luteusGram-positive bacterium>1
Bacillus subtilisGram-positive bacterium>1
Escherichia coliGram-negative bacterium>1
Klebsiella pneumoniaeGram-negative bacterium>1
Candida albicansFungus>1
Candida tropicalisFungus>1
Torulopsis glabrataFungus>1

Note: The available literature indicates that the MIC for the tested organisms is greater than 1 mg/mL. Further studies with higher concentrations are required to determine the precise MIC values.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution method. This method is widely accepted for its efficiency and suitability for testing natural products.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism cultures (18-24 hour old)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the test wells should be kept to a minimum (typically ≤1%) to avoid inhibiting microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform twofold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to the tenth well.

    • Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Stock Solution of Secologanin Dimethyl Acetal serial_dilution Perform Serial Dilutions of Compound in Plate prep_compound->serial_dilution prep_plate Prepare 96-Well Plate (100 µL Broth/Well) prep_plate->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Logical Relationship of MIC Determination Components

This diagram outlines the conceptual relationship between the key components involved in an MIC assay.

MIC_Components compound Antimicrobial Compound (this compound) mic_assay MIC Assay compound->mic_assay microorganism Test Microorganism microorganism->mic_assay medium Growth Medium medium->mic_assay mic_value MIC Value mic_assay->mic_value Determines

References

Application of Secologanin dimethyl acetal in natural product synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanin (B1681713), a complex monoterpene iridoid, is a pivotal biosynthetic precursor to over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), a class of natural products with significant therapeutic value, including well-known drugs like vincristine (B1662923) and quinine.[1][2][3] The chemical reactivity of secologanin, particularly its aldehyde functionality, is central to its role in the biosynthesis of these diverse alkaloids. In synthetic organic chemistry, protecting this aldehyde group is often a crucial strategy to achieve desired transformations on other parts of the molecule.

Secologanin dimethyl acetal (B89532) serves as a stable, protected form of secologanin, masking the reactive aldehyde. This allows for selective manipulations of other functional groups present in the molecule. For synthetic applications, the dimethyl acetal can be readily deprotected under mild acidic conditions to regenerate the aldehyde in situ, which can then participate in key bond-forming reactions. One of the most prominent applications of secologanin is its condensation with tryptamine (B22526) in a Pictet-Spengler reaction to form strictosidine (B192452), the universal precursor to all MIAs.[2][4][5]

This document provides detailed application notes and protocols for the use of secologanin, exemplified by the synthesis of strictosidine. The protocol can be adapted for use with secologanin dimethyl acetal, which would require an initial deprotection step.

Core Application: Synthesis of Strictosidine

The cornerstone reaction demonstrating the utility of secologanin in natural product synthesis is the Pictet-Spengler condensation with tryptamine to yield strictosidine. This reaction mimics the first committed step in the biosynthesis of MIAs.[3][6]

Reaction Pathway

The overall transformation involves the reaction of tryptamine with the aldehyde group of secologanin to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the indole ring, followed by cyclization to afford the tetracyclic core of strictosidine.

pictet_spengler cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Secologanin_DMA This compound Deprotection Deprotection (Mild Acid) Secologanin_DMA->Deprotection Tryptamine Tryptamine PS_Reaction Pictet-Spengler Reaction Tryptamine->PS_Reaction Secologanin Secologanin Deprotection->Secologanin Secologanin->PS_Reaction Strictosidine Strictosidine PS_Reaction->Strictosidine

Caption: Synthetic pathway from this compound to Strictosidine.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of strictosidine from a secologanin derivative. While a direct protocol starting from isolated this compound is not extensively detailed in the literature, the deprotection of acetals is generally high-yielding. The subsequent Pictet-Spengler reaction to form strictosidine proceeds in fair to good yield.

StepReactantsProductYield (%)Reference
Acetal DeprotectionThis compoundSecologaninTypically >90%General Organic Chemistry Principles
Pictet-Spengler ReactionSecologanin, TryptamineStrictosidine50-70%[5]

Experimental Protocols

Protocol 1: Deprotection of this compound to Secologanin

This protocol describes a general method for the hydrolysis of the dimethyl acetal to regenerate the aldehyde.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • 0.2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask.

  • Add 0.2 M HCl solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude secologanin can be used in the next step without further purification.

Protocol 2: Synthesis of Strictosidine via Pictet-Spengler Reaction

This protocol details the condensation of secologanin with tryptamine to form strictosidine.[5]

Materials:

  • Secologanin (from Protocol 1)

  • Tryptamine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve secologanin and tryptamine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis for the formation of the product.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford pure strictosidine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of strictosidine from this compound.

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start with Secologanin Dimethyl Acetal deprotection Acetal Deprotection start->deprotection pictet_spengler Pictet-Spengler Reaction deprotection->pictet_spengler quench Quench Reaction pictet_spengler->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product Pure Strictosidine characterization->final_product

Caption: General workflow for the synthesis of strictosidine.

Conclusion

This compound is a valuable synthetic intermediate for accessing the vast family of monoterpenoid indole alkaloids. Its use as a protected form of secologanin allows for greater synthetic flexibility. The deprotection and subsequent Pictet-Spengler reaction with tryptamine provide a reliable route to strictosidine, the gateway to a multitude of complex and biologically active natural products. The protocols and data presented herein offer a foundational guide for researchers in natural product synthesis and drug discovery to utilize this important chiral building block.

References

Application Notes and Protocols for Testing Neuritogenic Effects on PC12h Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PC12h cell line, a subclone of the rat pheochromocytoma PC12 cell line, serves as an invaluable in vitro model for neurobiological research. Upon stimulation with agents like Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, a process characterized by the extension of neurites.[1][2] This mimicry of neuronal differentiation makes the PC12h neurite outgrowth assay a robust tool for screening potential neurotrophic or neurotoxic compounds and for dissecting the molecular mechanisms underpinning neuronal development.[1][2] Notably, PC12h cells are particularly responsive to nitric oxide (NO)-dependent neuritogenesis, distinguishing them from their parental PC12 line.[3]

These application notes provide a comprehensive guide to conducting in vitro neurite outgrowth assays using the PC12h cell line. This document outlines detailed protocols for cell culture, induction of differentiation, and quantification of neurite extension. Furthermore, it includes an overview of the key signaling pathways involved and presents quantitative data in a clear, tabular format for easy reference and comparison.

Key Signaling Pathways in PC12h Neuritogenesis

The differentiation of PC12h cells is orchestrated by a complex network of intracellular signaling pathways. Two of the most well-characterized cascades are the Raf-MEK-ERK pathway, typically activated by neurotrophins like NGF, and the NO-cGMP-PKG pathway.[4][5][6] The sustained activation of the ERK (extracellular signal-regulated kinase) pathway is considered a critical determinant of differentiation over proliferation.[5][6] The NO-cGMP-PKG pathway has also been shown to play a fundamental role in neuritogenesis in PC12h cells, often converging on the activation of the ERK pathway.[4][7]

NGF-Induced Neuritogenesis Signaling Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: Simplified NGF-induced neuritogenesis signaling cascade.

NO-Mediated Neuritogenesis Signaling Pathway NO_Donors NO Donors NO Nitric Oxide (NO) NO_Donors->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG ERK ERK PKG->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth

Caption: NO-mediated neuritogenesis signaling pathway in PC12h cells.

Experimental Protocols

This section provides detailed methodologies for the culture of PC12h cells and the execution of neuritogenic assays.

Materials
  • PC12h cells

  • DMEM-Hi (High glucose Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagen Type I, rat tail

  • Nerve Growth Factor (NGF)

  • Test compounds

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture flasks (T-75)

  • Culture plates (6-well, 24-well, or 96-well)

PC12h Cell Culture and Maintenance
  • Coating Culture Vessels:

    • Aseptically coat the surface of culture flasks and plates with a thin layer of collagen type I.

    • Allow the collagen solution to incubate for at least 1 hour at 37°C or overnight at 4°C.

    • Aspirate the excess collagen solution and rinse the surface with sterile PBS before use.

  • Culture Medium:

    • Prepare the complete growth medium consisting of DMEM-Hi supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[8]

  • Cell Maintenance:

    • Culture PC12h cells in collagen-coated T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[8]

    • Change the medium every 2-3 days.[9]

    • For subculturing, detach the cells by gentle pipetting as they do not adhere strongly. Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cells in fresh medium for plating into new flasks.

Neuritogenic Assay Protocol

Experimental Workflow for Neuritogenic Assay Start Start Seed_Cells Seed PC12h cells on collagen-coated plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add test compounds and/or NGF Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Image_Acquisition Image Acquisition (Microscopy) Incubate_48_72h->Image_Acquisition Analysis Neurite Outgrowth Analysis (Length and Number) Image_Acquisition->Analysis End End Analysis->End

Caption: A generalized workflow for conducting a neuritogenic assay.
  • Cell Seeding:

    • Detach PC12h cells from the culture flask and perform a cell count.

    • Seed the cells onto collagen-coated plates at an appropriate density. A common starting point is 2 x 10^4 cells/well for a 24-well plate.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Induction of Differentiation:

    • After 24 hours, replace the medium with a differentiation medium. This typically has a lower serum concentration (e.g., 1% horse serum).

    • Add the test compounds at various concentrations to the respective wells.

    • Include a positive control group treated with a known neuritogenic agent like NGF (e.g., 50-100 ng/mL) and a negative control group (vehicle only).[9]

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth. The optimal duration may vary depending on the test compound.

  • Quantification of Neurite Outgrowth:

    • Capture images of the cells in each well using a phase-contrast microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite for each cell and/or counting the percentage of cells with neurites longer than the cell body diameter.

    • Automated high-content screening systems can also be used for rapid and unbiased quantification.[10]

Data Presentation

The following tables summarize the neuritogenic effects of various compounds on PC12h cells as reported in the literature.

Table 1: Neuritogenic Effects of Nitric Oxide (NO) Donors on PC12h Cells

CompoundConcentration RangeObservationReference
Sodium Nitroprusside (SNP)0.05-1 µMSignificant neurite outgrowth[7]
NOR15-100 µMSignificant neurite outgrowth[7]
NOR25-20 µMSignificant neurite outgrowth[7]
NOR35-20 µMSignificant neurite outgrowth[7]
NOR45-100 µMSignificant neurite outgrowth[7]
S-nitroso-N-acetyl-DL-penicillamine (SNAP)10-100 µMSignificant neurite outgrowth[7]

Table 2: Neuritogenic Effects of Other Compounds on PC12h Cells

CompoundConcentrationObservationReference
Nerve Growth Factor (NGF)1 and 100 ng/mLSignificant neurite outgrowth[4]
8-Br-cGMP0.1-1 mMConcentration-dependent neurite outgrowth[4]
GenipinNot specifiedMarked neurite outgrowth[3]
Secoiridoids (H-1, H-2, H-3, H-4, H-5)Not specifiedSignificant neurite outgrowth[11]
Secoiridoids (K-1, K-2, K-3, K-8)Not specifiedPotent neuritogenic activity[11]

Table 3: Inhibitors of Neuritogenesis in PC12h Cells

InhibitorTargetEffective ConcentrationEffect on NO-Induced NeuritogenesisReference
Carboxy-PTIONO Scavenger20-100 µMInhibition[7]
ODQSoluble GC Inhibitor100 µMInhibition[7]
KT5823PKG Inhibitor0.2-1 µMInhibition[7]
PD98059MEK Inhibitor10-50 µMAbolished[7]

Troubleshooting and Optimization

  • Low Cell Viability: Ensure proper aseptic techniques to prevent contamination. Optimize serum concentrations in the growth medium.

  • Poor Cell Attachment: Verify the quality of the collagen coating. Ensure plates are not allowed to dry out after coating.

  • Variability in Neurite Outgrowth: Maintain consistent cell seeding densities. Use a fresh aliquot of NGF for each experiment as its activity can degrade over time.

  • Compound Interference: For compounds with intrinsic color or fluorescence, run appropriate controls to account for potential interference with imaging or analytical methods.[8]

By following these detailed protocols and considering the provided data, researchers can effectively utilize the PC12h cell model to investigate the neuritogenic properties of novel compounds and further elucidate the complex signaling networks governing neuronal differentiation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Secologanin Dimethyl Acetal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of Secologanin (B1681713) dimethyl acetal (B89532) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of Secologanin dimethyl acetal?

A1: The selection of an appropriate extraction solvent and method is paramount. Secologanin, the parent compound of this compound, shows the highest extraction yield with ultrasonication using methanol (B129727).[1][2] Given the chemical similarity, polar solvents like methanol or ethanol (B145695) are recommended for efficient extraction of the dimethyl acetal derivative as well.

Q2: How can I minimize the degradation of this compound during extraction?

A2: Temperature and pH are critical factors. It is advisable to use low-temperature extraction methods such as ultrasonication or maceration. If a heat-assisted method is employed, the temperature should be carefully controlled. Dimethyl acetals are generally stable under neutral and basic conditions but can be sensitive to acidic environments, which can cause hydrolysis back to the aldehyde.[3] Therefore, maintaining a neutral or slightly alkaline pH during extraction is recommended.

Q3: What are the best practices for preparing the plant material before extraction?

A3: Proper preparation of the source material is crucial for maximizing yield. The plant material should be thoroughly dried to a constant weight, preferably in a shaded, well-ventilated area or a low-temperature oven (40-50°C), and then finely ground to a uniform powder. This increases the surface area for solvent interaction, leading to more efficient extraction.

Q4: Can I convert Secologanin to this compound during the extraction process?

A4: While technically possible, in-situ conversion is not a standard extraction practice and can lead to a complex mixture of compounds. It is more common to first extract secologanin and then perform a chemical synthesis to protect the aldehyde group as a dimethyl acetal. This is typically achieved by reacting the purified secologanin with an excess of methanol under acidic conditions with a dehydrating agent.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is finely and uniformly powdered to maximize the surface area for solvent penetration.
Inappropriate Solvent Selection Use polar solvents like methanol or ethanol. For Secologanin, methanol has been shown to be highly effective.[1][2]
Suboptimal Extraction Parameters Optimize the solid-to-solvent ratio, extraction time, and temperature. A higher solvent-to-solid ratio can improve extraction efficiency.
Compound Degradation Avoid high temperatures and acidic conditions during extraction. Use methods like ultrasonication at controlled temperatures.
Issue 2: Low Purity of this compound in the Final Product
Potential Cause Recommended Solution
Inefficient Purification Employ a multi-step purification process. This can include liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography for fine purification.
Presence of Co-extracted Impurities Consider a preliminary defatting step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction.
Compound Instability during Purification Monitor pH and temperature during all purification steps. Use a rotary evaporator under reduced pressure to gently remove solvents at low temperatures.

Experimental Protocols

Protocol 1: Optimized Extraction of Secologanin (Parent Compound)

This protocol is based on the efficient extraction of Secologanin and can be adapted for this compound.

  • Preparation of Plant Material: Grind the dried plant material into a fine powder.

  • Extraction:

    • Suspend the powdered material in methanol at a 1:20 (w/v) ratio.

    • Perform ultrasonication for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration:

    • Filter the mixture to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: General Purification of a Crude Extract
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

  • Column Chromatography:

    • Pack a silica (B1680970) gel column with an appropriate non-polar solvent.

    • Dissolve the desired fraction from the liquid-liquid partitioning in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing solvent polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure compound.

  • Final Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Secologanin (Parent Compound) from Symphoricarpos albus

Extraction MethodSolventYield (mg/g fresh weight)Reference
UltrasonicationMethanol3.35 ± 0.24[1]
UltrasonicationEthanolHigher than other methods but less than methanol[2]
UltrasonicationAcetoneLess efficient than methanol and ethanol[2]
UltrasonicationWaterLowest yield[2]
Microwave-Assisted-Less efficient than ultrasonication with alcohols[2]
Hot WaterWaterAlternative to organic solvents[2]

Note: This data is for the parent compound, Secologanin, and serves as a reference for optimizing the extraction of this compound.

Visualizations

Caption: Troubleshooting workflow for low yield of this compound.

ExtractionWorkflow General Experimental Workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., Ultrasonication with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure Secologanin Dimethyl Acetal purification->pure_compound

Caption: General experimental workflow for extraction and purification.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with Secologanin dimethyl acetal (B89532) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Secologanin dimethyl acetal?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol (B145695), methanol, and pyridine (B92270) can also be used.[1] For most in vitro applications, preparing a stock solution in DMSO at a concentration of 5-20 mM is a good starting point.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the compound, which is highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, you can:

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your pre-warmed culture medium. This gradual change in solvent composition can help keep the compound in solution.

  • Warm the medium: Pre-warming your cell culture medium to 37°C can increase the solubility of the compound.

  • Increase mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines.[4][5] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[3][4] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][6] However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Q4: Can serum in the cell culture medium affect the solubility of this compound?

A4: Yes, serum components, such as proteins and lipids, can interact with hydrophobic compounds and affect their bioavailability and solubility in cell culture media.[7][8] The presence of serum can sometimes increase the apparent solubility of a compound by binding to it and keeping it dispersed.[8]

Q5: How should I store my this compound stock solution?

A5: Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Decrease the final working concentration of the compound.- Lower the final DMSO concentration to the minimum required.- Perform a serial dilution in pre-warmed (37°C) medium.- Add the stock solution dropwise while vortexing the medium.
The solution becomes cloudy or a precipitate forms over time during the experiment. The compound may be unstable or slowly precipitating out of the solution at the experimental temperature (e.g., 37°C).- Conduct a stability study of the compound in your culture medium at 37°C.- Consider using a lower concentration of the compound.- If the experiment allows, a small increase in the final DMSO concentration might help maintain solubility.
Inconsistent results between experiments. Variability in the preparation of the stock solution or its dilution.- Ensure the stock solution is completely dissolved before each use; gentle warming or brief sonication can help.- Standardize the dilution protocol to ensure consistency.- Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility Range (mg/mL)Estimated Molar Solubility Range (mM)Notes
DMSO10 - 5023 - 115Recommended for primary stock solutions.
Ethanol1 - 102.3 - 23May be used as an alternative to DMSO.
Methanol1 - 102.3 - 23Another potential alternative solvent.
Water< 0.1< 0.23Considered poorly soluble in aqueous solutions.
Cell Culture Media (with 10% FBS)0.01 - 0.10.023 - 0.23Solubility is limited and highly dependent on the final DMSO concentration and media components.

Disclaimer: The solubility values in this table are estimations based on qualitative data from suppliers and general knowledge of iridoid glycosides. It is highly recommended to experimentally determine the solubility of this compound in your specific in vitro system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 434.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 434.44 g/mol = 0.00434 g = 4.34 mg

  • Weigh the compound: Carefully weigh out 4.34 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Store the stock solution: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)

Procedure:

  • Prepare a serial dilution in the plate:

    • In the first column of the 96-well plate, add 100 µL of your complete cell culture medium to wells A through G. Add 200 µL to well H (this will be your vehicle control).

    • In well A, add a volume of your 10 mM stock solution to achieve the highest desired concentration (e.g., for 100 µM, add 1 µL of 10 mM stock to 99 µL of media, then add another 100 µL of media to reach 200 µL total volume). The final DMSO concentration should be kept consistent across all wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mix well, then 100 µL from well B to well C, and so on, down to well G. Discard the final 100 µL from well G.

    • Add the same volume of DMSO as used in well A to well H to serve as the vehicle control.

  • Incubate the plate: Seal the plate and incubate at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess solubility:

    • Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or film).

    • Turbidity Measurement: Measure the absorbance of each well at a wavelength between 600 and 650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and does not show an increase in absorbance is considered the maximum soluble concentration under your experimental conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues of this compound start Start: Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock precip_on_dilution Precipitation upon dilution into aqueous media? check_stock->precip_on_dilution Yes dissolve_stock Action: Warm/Sonicate stock solution check_stock->dissolve_stock No precip_over_time Precipitation during experiment? precip_on_dilution->precip_over_time No lower_conc Action: Lower final concentration precip_on_dilution->lower_conc Yes stability_test Action: Perform stability test precip_over_time->stability_test Yes end_unresolved Issue Persists: Consider alternative strategies (e.g., co-solvents, formulation) precip_over_time->end_unresolved No dissolve_stock->check_stock serial_dilution Action: Use serial dilution in warm media lower_conc->serial_dilution optimize_dmso Action: Optimize final DMSO concentration serial_dilution->optimize_dmso end_resolved Issue Resolved optimize_dmso->end_resolved stability_test->end_resolved

Caption: Troubleshooting workflow for solubility issues.

SolubilityEnhancement Strategies for Solubility Enhancement cluster_physical Physical Modifications cluster_chemical Chemical/Formulation Modifications solubility_problem Poor Aqueous Solubility particle_size Particle Size Reduction (Micronization) solubility_problem->particle_size solid_dispersion Solid Dispersion solubility_problem->solid_dispersion amorphous_form Amorphous Form solubility_problem->amorphous_form ph_adjustment pH Adjustment solubility_problem->ph_adjustment cosolvency Co-solvency solubility_problem->cosolvency surfactants Use of Surfactants solubility_problem->surfactants complexation Complexation (e.g., with cyclodextrins) solubility_problem->complexation

Caption: Solubility enhancement techniques.

References

Technical Support Center: Purification of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in isolating iridoid glycosides from plant material?

A1: The primary initial challenges include low extraction efficiency and the co-extraction of interfering compounds such as pigments, sugars, and phenolic compounds. The high polarity of iridoid glycosides makes them readily soluble in polar solvents like water and methanol (B129727), which also extract these other polar impurities. This complex initial extract can make subsequent purification steps difficult. Conventional chromatographic methods can be time-consuming and require large volumes of organic solvents, leading to lower recovery and higher costs.[1]

Q2: How do I choose the best extraction solvent for my target iridoid glycoside?

A2: The choice of solvent significantly impacts the extraction yield. Hot water and pressurized hot water extraction have been shown to be highly efficient for extracting iridoid glycosides like catalpol (B1668604) and aucubin.[2] For instance, hot water extraction can yield significantly higher amounts compared to ethanol.[2] However, the optimal solvent can vary depending on the specific iridoid glycoside and the plant matrix. It is advisable to perform small-scale pilot extractions with a few different polar solvents (e.g., water, methanol, ethanol, and mixtures thereof) to determine the most effective one for your specific application.

Q3: My iridoid glycoside seems to be degrading during purification. What are the likely causes and how can I prevent this?

A3: Iridoid glycosides can be sensitive to both pH and temperature. Some are unstable under strong acidic or alkaline conditions, and high temperatures can also lead to degradation.[3] To prevent degradation, it is crucial to control the pH of your solutions, preferably keeping them neutral or slightly acidic. Avoid high temperatures during extraction and solvent evaporation steps. Using techniques like vacuum evaporation at a low temperature can help preserve the integrity of the compounds.

Q4: What are the most effective modern techniques for purifying iridoid glycosides?

A4: High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC) are highly effective methods for the purification of iridoid glycosides.[4] HSCCC is particularly advantageous as it is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of polar compounds.[5] Often, a combination of techniques, such as initial clean-up with macroporous resins followed by prep-HPLC or HSCCC, yields the best results in terms of purity and recovery.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of iridoid glycosides.

Low Yield or Purity
Symptom Possible Cause Suggested Solution
Low extraction yield Inefficient extraction solvent or method.Optimize the extraction solvent by testing different polar solvents (water, methanol, ethanol). Consider using advanced extraction techniques like ultrasonic or microwave-assisted extraction to improve efficiency. Hot water extraction has proven effective for certain iridoid glycosides.[2]
Low recovery after column chromatography Irreversible adsorption of the polar iridoid glycosides onto the silica (B1680970) gel stationary phase.[5]Consider using reversed-phase chromatography (C18) or a less active stationary phase like celite. Alternatively, employ high-speed counter-current chromatography (HSCCC) which avoids solid stationary phases.
Co-elution of impurities The chosen chromatographic conditions have insufficient resolution.Optimize the mobile phase composition. For HPLC, try different solvent gradients and compositions. For column chromatography, a stepwise gradient elution with a gradual increase in polarity might improve separation.
Degradation of target compound Instability of the iridoid glycoside due to pH or temperature.Maintain a neutral or slightly acidic pH throughout the purification process. Avoid excessive heat during solvent removal by using a rotary evaporator at low temperature and pressure.
Chromatography Issues (HPLC & Column Chromatography)
Symptom Possible Cause Suggested Solution
Peak fronting in HPLC Sample overload or sample solvent being too strong.Reduce the amount of sample injected. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Peak tailing in HPLC Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups).Add a small amount of a competing agent, like triethylamine (B128534) (TEA) or formic acid, to the mobile phase to block active sites on the stationary phase. Use a column with end-capping.
Ghost peaks in HPLC chromatogram Contamination in the mobile phase, injection system, or sample.Use high-purity HPLC-grade solvents. Flush the injection port and column with a strong solvent. Run a blank gradient to identify the source of contamination.
Irreproducible retention times in HPLC Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.Ensure the column is fully equilibrated with the initial mobile phase before each injection. Prepare fresh mobile phase daily and degas it properly. Use a column oven to maintain a constant temperature.
Compound stuck on the column (Column Chromatography) The eluting solvent is not polar enough to displace the highly polar iridoid glycoside from the stationary phase.Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.

Quantitative Data

Table 1: Comparison of Extraction Methods for Selected Iridoid Glycosides
Iridoid GlycosidePlant SourceExtraction MethodSolventRelative Yield/RecoveryReference
Aucubin & CatalpolVeronica longifoliaHot Water Extraction (HWE)Water100% (Reference)[2]
Aucubin & CatalpolVeronica longifoliaPressurized Hot Water ExtractionWater92% & 83%[2]
Aucubin & CatalpolVeronica longifoliaEthanol MacerationEthanol25% & 22%[2]
Secologanin (B1681713)Symphoricarpos albusUltrasonicationMethanol3.35 ± 0.24 mg/g FW[8]
Geniposide (B1671433)Gardenia jasminoidesMatrix Solid Phase Dispersion70% Methanol87.9% - 104.8% recovery[9]
Table 2: Purity and Yield of Iridoid Glycosides from Various Purification Methods
Iridoid GlycosidePurification MethodStarting MaterialPurityYield/RecoveryReference
GeniposideCentrifugal Partition Chromatography500 mg crude extract95%56.2 mg[10]
LoganinSolvent Partitioning & RecrystallizationNux vomica fruitsHighGood (not specified)[11]
Morroniside & LoganinMacroporous Resin & HSCCC50 mg enriched fraction97.8% & 98.6%28.7 mg & 11.5 mg[6]
Sweroside, Morroniside, LoganinHSCCC100 mg crude extract92.3%, 96.3%, 94.2%7.9 mg, 13.1 mg, 10.2 mg[4]
6 Iridoid GlycosidesMedium-Pressure LC & Macroporous ResinGardenia jasminoides fruit95.5% - 98.7%Not specified[7][12]
GeniposideMacroporous ResinGardenia jasminoides extract82.23%Not specified[13]

Experimental Protocols

Protocol 1: General Extraction and Column Chromatography of Iridoid Glycosides
  • Extraction:

    • Air-dry and powder the plant material.

    • Extract the powder with hot water (e.g., 80°C) or methanol three times, each time for 2 hours with stirring.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • Suspend the concentrated extract in water and partition successively with petroleum ether and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The aqueous layer will contain the crude iridoid glycosides.

  • Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like chloroform (B151607).

    • Concentrate the aqueous extract to dryness and adsorb it onto a small amount of silica gel.

    • Carefully load the dried sample onto the top of the prepared column.

    • Elute the column with a solvent gradient of increasing polarity. A common gradient is chloroform with an increasing percentage of methanol (e.g., 100:0, 95:5, 90:10, 80:20, v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Combine fractions containing the pure compound and evaporate the solvent.

Protocol 2: Purification of Loganin, Sweroside, and Morroniside using HSCCC

This protocol is adapted from a study on Fructus Corni.[4]

  • Sample Preparation: Prepare a crude extract of the plant material.

  • HSCCC System:

    • Two-phase solvent system: Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v).

    • Stationary Phase: The upper phase.

    • Mobile Phase: The lower phase.

  • Procedure:

    • Fill the entire column with the stationary phase.

    • Pump the mobile phase into the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm).

    • After hydrodynamic equilibrium is reached, inject the sample solution.

    • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions based on the chromatogram.

    • Analyze the purity of the fractions containing the target compounds by HPLC.

Visualizations

Purification_Workflow Start Plant Material (Dried, Powdered) Extraction Extraction (e.g., Hot Water, Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Concentration->Partitioning Crude_Extract Crude Iridoid Glycoside Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or C18) Crude_Extract->Column_Chromatography Initial Cleanup HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Direct Purification Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Further Purification Fractions Fraction Collection & TLC/HPLC Analysis HSCCC->Fractions Prep_HPLC->Fractions Pure_Compound Pure Iridoid Glycoside Fractions->Pure_Compound

Caption: General workflow for the purification of iridoid glycosides.

Troubleshooting_Logic Problem Low Purity after Column Chromatography Check_Tailing Are peaks tailing? Problem->Check_Tailing Check_Coelution Are there co-eluting peaks? Problem->Check_Coelution Check_Degradation Is there evidence of degradation? Problem->Check_Degradation Tailing_Yes Yes Check_Tailing->Tailing_Yes Tailing_No No Check_Tailing->Tailing_No Coelution_Yes Yes Check_Coelution->Coelution_Yes Coelution_No No Check_Coelution->Coelution_No Degradation_Yes Yes Check_Degradation->Degradation_Yes Solution_Tailing Add modifier to mobile phase (e.g., TEA) or use end-capped column. Tailing_Yes->Solution_Tailing Solution_Coelution Optimize solvent gradient or change stationary phase. Coelution_Yes->Solution_Coelution Solution_Degradation Control pH and temperature during purification. Degradation_Yes->Solution_Degradation

Caption: Troubleshooting logic for low purity in column chromatography.

References

Technical Support Center: Optimizing Neur-ite Outgrowth Assays for Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neurite outgrowth assays. This resource is designed for researchers, scientists, and drug development professionals working with natural compounds. Here you will find troubleshooting guidance, detailed protocols, and key data to help you optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during neurite outgrowth experiments with natural compounds.

Q1: My neuronal cells are not extending neurites after treatment with my natural compound. What are the possible causes?

A1: Several factors can lead to a lack of neurite outgrowth:

  • Suboptimal Compound Concentration: The concentration of your natural compound may be too low to induce a response or too high, causing cytotoxicity that masks any potential neuritogenic effect. It is crucial to perform a dose-response experiment to identify the optimal concentration range.[1][2] Start with a broad range (e.g., 1 nM to 100 µM) to screen for activity.[1][2]

  • Insufficient Incubation Time: The time required for neurite extension varies between cell types and compounds. An incubation period that is too short may not be sufficient to observe morphological changes. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1] For PC12 cells, 96 hours is often used to achieve optimal growth.[2]

  • Cell Health and Viability: Poor cell health prior to the experiment can inhibit differentiation. Ensure your cells have high viability (>80-90%) before plating and that culture conditions are optimal.[3] Simultaneously measuring cytotoxicity is essential to distinguish between a lack of efficacy and a toxic effect.[3][4][5]

  • Low Bioactivity of the Compound: The natural compound itself may not possess neurite-promoting activity under the tested conditions. Consider testing it in combination with a low dose of a known neurotrophic factor, like Nerve Growth Factor (NGF) for PC12 cells, as some compounds act synergistically.[6][7][8]

  • Incorrect Serum Concentration: For cell lines like SH-SY5Y or PC12, reducing the serum concentration in the culture medium is often necessary to exit the cell cycle and initiate differentiation. Maximal neurite outgrowth is typically seen at FBS concentrations between 0.5% and 2%.[9]

Q2: I am observing significant cell death or toxicity in my treated wells. How can I mitigate this?

A2: Cytotoxicity is a common challenge when screening natural compounds.

  • Perform a Viability Assay First: Before assessing neurite outgrowth, conduct a cytotoxicity screen (e.g., using MTT, Calcein AM, or nuclear counting) across a wide concentration range of your compound.[3][4] This will help you identify a non-toxic working concentration range for your neurite outgrowth experiments.[1][2]

  • Reduce Compound Concentration: High concentrations of natural compounds can be toxic. Based on your viability assay, select concentrations that show minimal to no cell death.[10]

  • Check for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells. Typically, a final concentration of ≤0.1% DMSO is well-tolerated by most neuronal cell lines.

  • Monitor Culture Conditions: Suboptimal culture conditions, such as pH shifts or contamination, can exacerbate compound toxicity. Maintain a sterile technique and monitor your cultures daily.

Q3: There is high variability in neurite length and number between my replicate wells. How can I improve consistency?

A3: High variability can obscure real effects. To improve reproducibility:

  • Ensure Uniform Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure you have a single-cell suspension before plating and use a reliable cell counting method. Optimize your seeding density to avoid overly sparse or confluent cultures.[3]

  • Standardize Plating and Treatment: Plate cells evenly and allow them to adhere and stabilize before adding your compound. Add compounds consistently across all wells. Automated liquid handlers can improve precision for high-throughput screens.

  • Use Appropriate Coating Substrates: Many neuronal cell lines require coated plates (e.g., with Poly-D-Lysine, Poly-L-Ornithine, or Collagen) for proper adherence and differentiation.[1] Inconsistent coating can lead to variable results.

  • Automated Image Analysis: Manual measurement of neurites is subjective and time-consuming.[11][12] Use automated high-content imaging systems and analysis software to quantify parameters like total neurite length, number of branches, and number of neurite-bearing cells objectively.[1][12][13] This significantly reduces operator bias and increases throughput.[13]

Q4: How do I properly quantify and analyze my neurite outgrowth data?
  • Choose Meaningful Parameters: Automated analysis software can measure multiple parameters.[13][14] Key metrics include:

    • Total Neurite Length per Cell: A sensitive measure of overall growth.[1][12]

    • Number of Neurite-Bearing Cells: Indicates the proportion of cells responding to the treatment.[15]

    • Number of Branches/Processes per Cell: Measures neuronal complexity.[13]

    • Maximum Neurite Length: Can indicate the extent of elongation.[14]

  • Normalize Your Data: Normalize the data to a negative control (vehicle-treated cells) to determine the percentage increase or decrease in outgrowth. Including a positive control (e.g., NGF for PC12 cells) helps validate the assay's performance.[3]

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings. A Dunnett's test or t-test can be used to compare treatment groups to the control.[8]

Quantitative Data Summary

The following tables provide recommended starting parameters for common cell lines and methods used in neurite outgrowth assays.

Table 1: Recommended Seeding Densities for Neurite Outgrowth Assays

Cell LinePlate FormatRecommended Seeding Density (cells/well)Reference
PC12 (NS-1)96-well2,000[1][2]
PC1296-well2,000 - 4,000[8][16]
iPSC-derived Neurons96-well10,000[3]
iPSC-derived Neurons384-well2,000 - 2,500[3]

Table 2: Comparison of Common Neurite Outgrowth Quantification Methods

MethodPrincipleAdvantagesDisadvantagesReference
Manual Tracing User manually traces neurites using software like ImageJ.Low cost; direct visualization.Time-consuming, subjective, low throughput.[11]
High-Content Analysis (HCA) Automated microscopy and software algorithms identify cell bodies and trace neurites based on fluorescent staining.High throughput, objective, provides multiple parameters (length, branching, etc.).Requires specialized equipment and software.[1][13]
Stereological Intersection Counting Counts intersections between neurites and a grid overlay to estimate total length.Faster than manual tracing, precise.Provides an estimate of length, not direct tracing.[11]
Colorimetric/Chemiluminescence Uses microporous inserts to separate neurites from cell bodies for bulk analysis.Simple, high throughput, no imaging required.Does not provide morphological detail (e.g., branching).[17]

Experimental Protocols

General Protocol for a 96-Well Plate Neurite Outgrowth Assay using PC12 Cells

This protocol provides a framework for screening natural compounds. Optimization is recommended for specific compounds and research goals.

1. Plate Coating and Cell Seeding: a. Coat a 96-well, clear-bottom, black-walled plate with Collagen Type IV (50 µg/mL) or Poly-D-Lysine overnight at 37°C. Aspirate the coating solution and allow the plate to dry. b. Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (FBS). c. Harvest cells and perform a cell count. Ensure viability is >90%. d. Resuspend cells in low-serum medium (e.g., 1% horse serum) containing a low concentration of NGF (e.g., 50-100 ng/mL) to prime them for differentiation.[1][6] e. Seed 2,000 cells per well in 100 µL of the low-serum medium.[2] f. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of your natural compound in DMSO. b. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the wells should not exceed 0.1%. c. Gently add the diluted compounds (or vehicle control) to the appropriate wells. d. Incubate the plate for 48-96 hours at 37°C, 5% CO₂.[2]

3. Immunostaining: a. Carefully aspirate the medium from the wells. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. c. Wash the wells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour. f. Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III Tubulin) overnight at 4°C. g. Wash three times with PBS. h. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst or DAPI) for 1-2 hours at room temperature, protected from light. i. Wash three times with PBS. Leave the final wash in the wells for imaging.

4. Imaging and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative sampling.[12] b. Use an appropriate image analysis software module to automatically detect cell bodies (from the nuclear stain) and neurites (from the β-III Tubulin stain).[13] c. Quantify desired parameters, such as total neurite length, average neurite length per cell, and the percentage of neurite-bearing cells.[12][14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G Figure 1. General Experimental Workflow for a Neurite Outgrowth Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_prep Plate Coating (e.g., Collagen IV) cell_seeding Cell Seeding (Low Serum Medium) plate_prep->cell_seeding cell_culture Cell Culture (e.g., PC12, SH-SY5Y) cell_culture->cell_seeding treatment Compound Treatment (Dose-Response) cell_seeding->treatment incubation Incubation (48-96 hours) treatment->incubation staining Fixation & Staining (β-III Tubulin, DAPI) incubation->staining imaging Automated Imaging (High-Content Screening) staining->imaging quantification Image Quantification (Neurite Length, Branching) imaging->quantification data_analysis Data Analysis (Normalization, Statistics) quantification->data_analysis

Caption: General workflow for a neurite outgrowth assay.

Key Signaling Pathways in Neurite Outgrowth

Many natural compounds promote neurite outgrowth by modulating canonical neurotrophic factor signaling pathways. The diagram below illustrates the interconnected PI3K/Akt and MAPK/ERK pathways, which are frequently activated by neurotrophic factors (like NGF) binding to their receptors (like TrkA) and are common targets for natural products.[6][7]

G Figure 2. Simplified PI3K/Akt and MAPK/ERK Signaling Pathways NC Natural Compound / Neurotrophin Receptor Receptor Tyrosine Kinase (e.g., TrkA) NC->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CREB CREB Activation & Gene Expression Akt->CREB Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB ERK->Cytoskeleton Result Neurite Outgrowth & Differentiation CREB->Result Cytoskeleton->Result

Caption: Key signaling pathways in neurite outgrowth.

References

Preventing degradation of Secologanin dimethyl acetal during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Secologanin dimethyl acetal (B89532) during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of Secologanin dimethyl acetal.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing) 1. Oxidation: Exposure to air and/or light. 2. Contamination: Introduction of impurities during handling.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in a dark location. 3. Ensure all spatulas and weighing instruments are clean and dry before use.
Precipitation in Solution 1. Solvent Evaporation: Improperly sealed vial leading to increased concentration. 2. Temperature Fluctuation: Compound precipitating out of solution at lower temperatures. 3. Degradation: Formation of less soluble degradation products.1. Ensure vials are tightly sealed. Use parafilm for extra security. 2. Before use, allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and vortexing may redissolve the compound. 3. If precipitation occurs in a freshly prepared solution, consider preparing a more dilute stock. 4. If degradation is suspected, analyze the solution using a stability-indicating method (see Experimental Protocols).
Loss of Biological Activity or Inconsistent Results 1. Chemical Degradation: Hydrolysis of the acetal group due to acidic conditions or presence of water. 2. Repeated Freeze-Thaw Cycles: Physical stress on the molecule. 3. Improper Storage of Solutions: Storing solutions at inappropriate temperatures or for extended periods.1. Use anhydrous solvents for reconstitution. 2. If working in aqueous buffers, prepare fresh solutions before each experiment and use them promptly. Ensure the pH of the buffer is neutral or slightly basic. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 4. Adhere to recommended storage conditions for solutions (see FAQs).
Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Introduction of impurities from solvents, vials, or other equipment.1. Confirm the identity of the new peaks using LC-MS/MS if possible. The primary degradation product is likely the hydrolyzed aldehyde. 2. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to acid, water, light). 3. Run a blank (solvent only) to rule out contamination of the analytical system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. For shorter periods, it can be stored at 4°C. It is recommended to store it in a tightly sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

Once dissolved in a solvent, it is best to aliquot the solution into single-use vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in a variety of organic solvents, including DMSO, ethanol, and methanol. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80. Always use anhydrous solvents to minimize the risk of hydrolysis.

Q4: How stable is this compound in aqueous solutions?

The acetal group of this compound is susceptible to acid-catalyzed hydrolysis. Therefore, its stability in aqueous solutions is pH-dependent. It is expected to be less stable in acidic conditions and more stable in neutral to slightly alkaline conditions. It is highly recommended to prepare aqueous solutions fresh for each experiment.

Q5: Can I store this compound solutions at room temperature?

It is not recommended to store solutions of this compound at room temperature for extended periods, as this can accelerate degradation. If temporary storage at room temperature is necessary, protect the solution from light.

Data on Stability of Related Iridoid Glycosides

Compound Class Condition Observation Reference
Iridoid GlycosidesHigh TemperatureSome iridoid glycosides are unstable at elevated temperatures.[General knowledge from stability studies]
Iridoid GlycosidesStrong Alkaline SolutionSome iridoid glycosides undergo hydrolysis.[General knowledge from stability studies]
Iridoid GlycosidesStrong Acidic SolutionSome iridoid glycosides are susceptible to degradation.[General knowledge from stability studies]
Secoiridoids (in olive oil)Storage with exposure to light and/or oxygenOxidative degradation occurs.[General knowledge from stability studies]
Secoiridoids (in olive oil)Prolonged storageHydrolysis of ester bonds can occur, releasing free acids and alcohols.[General knowledge from stability studies]

Disclaimer: This data is for related compounds and should be used as a general guideline only. It is crucial to perform your own stability studies for this compound under your specific experimental conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify the conditions under which this compound degrades and to generate its degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (for photostability testing)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours, sampling at the same time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, sampling at the specified time points.

  • Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 72 hours. Also, prepare a solution of the compound in a suitable solvent and incubate at 60°C.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and controls by a suitable analytical method, such as HPLC-UV or LC-MS, to assess the extent of degradation and the formation of degradation products.

Template for a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Method Validation: This method should be validated according to ICH guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway Secologanin_DMA This compound Intermediate Hemiacetal Intermediate Secologanin_DMA->Intermediate Protonation & Loss of Methanol Acid Acid (H+) Water Water (H2O) Degradation_Product Secologanin (Aldehyde form) Intermediate->Degradation_Product Loss of second Methanol Methanol Methanol

Caption: Primary degradation pathway of this compound via acid-catalyzed hydrolysis.

experimental_workflow cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid Compound (-20°C, dark, dry) Preparation Prepare fresh working solutions Solid->Preparation Solution Stock Solution (-80°C, aliquoted) Solution->Preparation Analysis Perform Experiment Preparation->Analysis Check_Purity Check Purity/Degradation (HPLC/LC-MS) Analysis->Check_Purity Inconsistent Results Review_Protocol Review Handling & Storage Protocol Check_Purity->Review_Protocol

Caption: General workflow for storage and handling of this compound.

Technical Support Center: NMR Analysis of Complex Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common artifacts encountered during the NMR analysis of complex natural product extracts.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve specific issues you may encounter during your NMR experiments.

Issue 1: My spectrum has a very large, broad peak that obscures my signals of interest, especially around 4.7 ppm.

This is likely the residual water (H₂O) signal, a common issue when using protonated solvents or when the sample or deuterated solvent contains traces of water.

Troubleshooting Steps:

  • Optimize Water Suppression: Employ a solvent suppression pulse sequence. The two most common methods are presaturation and WATERGATE.

  • Proper Sample Preparation: Ensure your sample and deuterated solvent are as dry as possible. Use high-quality deuterated solvents and consider drying them with molecular sieves if necessary.[1]

Experimental Protocol: Water Suppression using Presaturation

This method irradiates the water resonance with a low-power radiofrequency pulse before the main excitation pulse, saturating the water signal and reducing its intensity.[2][3]

  • Identify Water Peak: Acquire a quick proton spectrum to determine the exact chemical shift of the water peak.

  • Set Saturation Frequency: Set the frequency of the presaturation pulse to the chemical shift of the water peak.

  • Optimize Saturation Power: The power should be high enough to saturate the water signal but not so high that it affects nearby sample signals. This often requires some trial and error.[3]

  • Set Saturation Time (Relaxation Delay): A longer presaturation time (typically 1-2 seconds) will result in better water suppression.[4][5]

  • Acquire Spectrum: Run the experiment with the optimized parameters.

Experimental Protocol: Water Suppression using WATERGATE

WATERGATE (WATER suppression by GrAdient Tailored Excitation) uses a combination of selective pulses and gradients to dephase the water signal while leaving the other signals intact.[6][7] This method is often more effective than presaturation, especially for samples where protons of interest are in chemical exchange with water.[8][9]

  • Select WATERGATE Pulse Sequence: Choose the appropriate WATERGATE pulse program on your spectrometer (e.g., zggpwg on Bruker systems).[4]

  • Set Transmitter Frequency: The transmitter frequency should be set on the water resonance.[7]

  • Optimize Gradient and Pulse Parameters: The duration and strength of the gradients, as well as the selective pulse shapes, are critical for effective suppression.[4][6] Modern spectrometers often have automated procedures for optimizing these parameters.

  • Acquire Spectrum: Run the experiment.

Issue 2: My peaks are broad, distorted, or show poor resolution.

This is often a result of poor magnetic field homogeneity, a condition that needs to be corrected by a process called "shimming." It can also be caused by issues with the sample itself.[10]

Troubleshooting Steps:

  • Check Sample Preparation:

    • Solid Particles: Ensure your sample is fully dissolved and free of any suspended particles by filtering it into the NMR tube.[10][11]

    • Sample Concentration: Very high concentrations can increase viscosity and lead to broader peaks.[11]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[12] Consider using a chelating agent or ensuring all glassware is thoroughly clean.

  • Perform Shimming: Shimming adjusts the currents in the shim coils to improve the homogeneity of the magnetic field. This can be done manually or automatically.

Experimental Protocol: Automated and Manual Shimming

  • Lock onto Deuterium (B1214612) Signal: Ensure the spectrometer has a stable lock on the deuterium signal of the solvent.

  • Automated Shimming: Most modern spectrometers have automated shimming routines (e.g., topshim on Bruker systems) that are often sufficient for routine samples.[13]

  • Manual Shimming (if necessary):

    • Start by adjusting the lower-order shims (Z1 and Z2), as these have the most significant impact on lineshape.[14]

    • Monitor the lock level or the shape of the Free Induction Decay (FID). A higher lock level and a slowly decaying FID generally indicate better homogeneity.

    • Iteratively adjust the shims to maximize the lock level and achieve a symmetrical peak shape.[15]

Diagram: Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Poor Peak Resolution CheckSample Inspect Sample - Fully Dissolved? - Particulates? - Concentration? Start->CheckSample SampleOK Sample OK CheckSample->SampleOK Yes SampleNotOK Re-prepare Sample: - Filter - Adjust Concentration CheckSample->SampleNotOK No Shim Perform Shimming SampleOK->Shim SampleNotOK->Shim AutoShim Use Automated Shimming Routine Shim->AutoShim ManualShim Perform Manual Shimming AutoShim->ManualShim Unsuccessful ResolutionImproved Resolution Improved AutoShim->ResolutionImproved Successful ManualShim->ResolutionImproved Successful ConsultExpert Consult Facility Manager ManualShim->ConsultExpert Unsuccessful

Caption: Workflow for troubleshooting poor peak resolution in NMR spectra.

Issue 3: The baseline of my spectrum is not flat; it's rolling or distorted.

Baseline distortions can make it difficult to accurately integrate peaks and can obscure broad signals. This can be caused by a variety of factors, including issues with the first few data points of the FID, very broad signals from the sample, or improper data processing.[16][17]

Troubleshooting Steps:

  • Check for Very Broad Peaks: Extremely broad signals, for example from polymers or solid material in the sample, can contribute to a rolling baseline.

  • Use Baseline Correction Algorithms: Most NMR processing software includes tools for baseline correction.

    • Polynomial Fitting: This method fits a polynomial function to the baseline regions of the spectrum and subtracts it.[18]

    • Spline Fitting: This method fits a cubic spline curve through user-defined points on the baseline.[19]

    • Whittaker Smoother: A more advanced algorithm that is often more robust, especially for complex spectra.[18]

Experimental Protocol: Manual Baseline Correction

  • Process the Spectrum: Perform Fourier transformation and phase correction.

  • Enter Baseline Correction Mode: Access the baseline correction tool in your software.

  • Define Baseline Regions: Select regions of the spectrum that do not contain any peaks. Most software has an automatic peak recognition feature that can assist with this.[18]

  • Apply Correction: Choose the desired algorithm (e.g., polynomial, spline) and apply the correction. Visually inspect the result and adjust the parameters if necessary.[20]

Issue 4: The peaks in my spectrum are not symmetrical and have "troughs" on one side.

This is a phasing issue. Phase correction is necessary to ensure that all peaks are in the pure absorption mode, which is required for accurate integration and interpretation.[21]

Troubleshooting Steps:

  • Automatic Phase Correction: Most NMR software has an automatic phase correction routine that is usually a good starting point.

  • Manual Phase Correction: If the automatic correction is not perfect, you will need to manually adjust the zero-order and first-order phase.

Experimental Protocol: Manual Phase Correction

  • Enter Manual Phase Correction Mode: Access this function in your processing software.

  • Adjust Zero-Order Phase (PH0): Select a large, well-defined peak, typically on one side of the spectrum. Adjust the zero-order phase until the baseline on either side of this peak is flat.[18][22]

  • Adjust First-Order Phase (PH1): Move to a peak on the opposite side of the spectrum. Adjust the first-order phase until this peak is also correctly phased.[18][22]

  • Iterate: You may need to go back and make small adjustments to both the zero-order and first-order phase to achieve a good phase across the entire spectrum.

Diagram: Logical Relationship of Phasing

PhasingRelationship Start Asymmetrical Peaks (Phasing Issue) AutoPhase Apply Automatic Phase Correction Start->AutoPhase CheckPhase Is Phase Correct? AutoPhase->CheckPhase ManualPhase Perform Manual Phase Correction CheckPhase->ManualPhase No PhaseCorrect Phase is Correct CheckPhase->PhaseCorrect Yes AdjustPH0 Adjust Zero-Order Phase (PH0) on a large peak ManualPhase->AdjustPH0 AdjustPH1 Adjust First-Order Phase (PH1) on a distant peak AdjustPH0->AdjustPH1 Iterate Iterate PH0 and PH1 adjustments AdjustPH1->Iterate Iterate->CheckPhase

Caption: Logical workflow for correcting phasing errors in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I see extra peaks in my spectrum that don't belong to my compound. What are they and how can I identify them?

A1: These extra peaks are likely due to impurities in your sample or the NMR solvent. Common sources of impurities include:

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, acetone, hexane).[12]

  • Water: As mentioned in the troubleshooting guide, water is a very common impurity.

  • Grease: From glassware joints.

  • TMS (Tetramethylsilane): The internal standard, which should appear at 0 ppm.

To identify these impurities, you can compare the chemical shifts of the unknown peaks to published tables of common solvent impurities.

Data Presentation: Common Solvent Impurities

The following table lists the ¹H NMR chemical shifts of common laboratory solvents as trace impurities in various deuterated solvents.[23][24][25]

Impurity¹H Shift (ppm) in CDCl₃¹H Shift (ppm) in Acetone-d₆¹H Shift (ppm) in DMSO-d₆¹H Shift (ppm) in D₂O
Solvent Residual Peak 7.262.052.504.79
Water1.562.843.33-
Acetone2.17-2.092.22
Acetonitrile2.102.052.072.06
Dichloromethane5.305.635.765.49
Diethyl Ether3.48 (q), 1.21 (t)3.41 (q), 1.11 (t)3.38 (q), 1.09 (t)3.58 (q), 1.16 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.05 (q), 1.96 (s), 1.19 (t)4.03 (q), 1.99 (s), 1.16 (t)4.14 (q), 2.07 (s), 1.23 (t)
Hexane1.25, 0.881.26, 0.881.24, 0.861.29, 0.87
Methanol3.493.313.163.34
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.18 (m), 2.32 (s)7.25-7.15 (m), 2.30 (s)7.32-7.22 (m), 2.36 (s)

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Q2: My signal-to-noise ratio is very low. How can I improve it?

A2: A low signal-to-noise ratio (SNR) can be caused by several factors. Here's how to address them:

  • Increase Sample Concentration: This is the most direct way to improve SNR. If your sample is not limited, try preparing a more concentrated solution.[26][27]

  • Increase the Number of Scans: The SNR is proportional to the square root of the number of scans. Doubling the SNR requires quadrupling the number of scans.[16][26]

  • Use a Higher Field Spectrometer: Higher magnetic fields provide better sensitivity.[27]

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly increase the SNR.[27]

  • Optimize Shimming: Proper shimming leads to sharper peaks, which increases their height relative to the baseline noise.[26]

  • Check Probe Tuning: An untuned probe can lead to significant signal loss.[26]

  • Apply Line Broadening: During data processing, applying a small amount of exponential multiplication (line broadening) can improve the appearance of a noisy spectrum by smoothing the baseline. However, be aware that this will also decrease the resolution.[16]

Data Presentation: Factors Affecting Signal-to-Noise Ratio

FactorRelationship to SNRAction to Improve SNR
Sample ConcentrationProportionalIncrease concentration
Number of ScansProportional to √(# of Scans)Increase number of scans
Magnetic Field StrengthProportional to B₀^(3/2)Use a higher field spectrometer
Probe TypeVariesUse a cryoprobe if available
ShimmingIndirectOptimize shimming for sharper peaks
Probe TuningCriticalEnsure probe is properly tuned

Diagram: General NMR Workflow

NMRWorkflow Start Start SamplePrep Sample Preparation - Weigh Sample - Dissolve in Deuterated Solvent - Filter into NMR Tube Start->SamplePrep InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample LockShim Lock and Shim InsertSample->LockShim SetupExperiment Set Up Experiment - Pulse Program - Acquisition Parameters LockShim->SetupExperiment AcquireData Acquire Data (FID) SetupExperiment->AcquireData ProcessData Process Data - Fourier Transform - Phase Correction - Baseline Correction AcquireData->ProcessData AnalyzeSpectrum Analyze Spectrum ProcessData->AnalyzeSpectrum

Caption: A generalized workflow for acquiring and processing NMR data.

References

Technical Support Center: Enhancing the Bioactivity of Secologanin Dimethyl Acetal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioactivity of secologanin (B1681713) dimethyl acetal (B89532) derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of relevant signaling pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and biological evaluation of secologanin dimethyl acetal derivatives.

Synthesis and Derivatization

Issue 1: Low or No Product Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for derivatizing secologanin by condensing it with a β-arylethylamine, such as tryptamine (B22526), to form β-carboline alkaloids.

Potential Cause Troubleshooting Step Rationale
Ineffective in situ hydrolysis of the dimethyl acetal Increase the concentration of the acid catalyst (e.g., TFA) or consider adding a small amount of water to the reaction mixture if using an anhydrous aprotic solvent.The reaction requires the in situ formation of the aldehyde from the acetal, which is an acid-catalyzed hydrolysis. Stronger acidic conditions or the presence of water can facilitate this step.[1]
Low nucleophilicity of the β-arylethylamine If the tryptamine or other amine derivative contains electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary.Electron-withdrawing groups reduce the nucleophilicity of the indole (B1671886) ring, making the cyclization step of the Pictet-Spengler reaction more difficult.[2]
Decomposition of starting material or product Reduce the reaction temperature and/or use a milder acid catalyst. Monitor the reaction closely by TLC or LC-MS.The glycosidic linkage and other functional groups in secologanin derivatives can be sensitive to strong acids and high temperatures, leading to degradation.[1]
Reaction reversibility Conduct the reaction at the lowest feasible temperature to favor the kinetic product.At elevated temperatures, the Pictet-Spengler reaction can be reversible, leading to an equilibrium that may not favor the desired product.[1]

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step Rationale
Side reactions of the iminium ion Optimize the stoichiometry of the reactants. A slight excess of the acetal may drive the reaction to completion. Lowering the reaction temperature can also improve selectivity.[1]The highly reactive iminium ion intermediate can participate in undesired side reactions. Controlling stoichiometry and temperature can minimize these.
Oxidation of the tetrahydro-β-carboline product Run the reaction under an inert atmosphere (e.g., nitrogen or argon).The product can be susceptible to oxidation, especially at higher temperatures in the presence of air.[1]
Biological Assays

Issue 3: High Variability in Antimicrobial Susceptibility Testing (Broth Microdilution)

Potential Cause Troubleshooting Step Rationale
Inaccurate inoculum density Standardize the inoculum using a McFarland standard or a spectrophotometer to ensure a consistent starting concentration of bacteria.An inoculum that is too heavy will lead to falsely high MIC values, while one that is too light will result in falsely low MICs.
Compound precipitation Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before serial dilution into the broth. Check for precipitation in the wells.Poor solubility of the test compound in the aqueous broth can lead to inaccurate and non-reproducible results.
Contamination Use aseptic techniques throughout the procedure. Include a sterility control (broth only) to check for contamination.Contamination of the wells will lead to turbidity that is not due to the growth of the test organism, resulting in false-positive results.

Issue 4: Inconsistent Results in Neurite Outgrowth Assays

Potential Cause Troubleshooting Step Rationale
Cell health and viability issues Ensure cells are healthy and in the exponential growth phase before plating. Perform a cell viability assay in parallel with the neurite outgrowth experiment.Poor cell health will negatively impact their ability to differentiate and extend neurites, leading to unreliable results.
Subjectivity in neurite measurement Use automated image analysis software to quantify neurite length and branching. Establish clear, objective criteria for what constitutes a neurite.Manual measurement of neurites can be subjective and prone to bias. Automated analysis provides more objective and reproducible data.[3][4]
Compound cytotoxicity Determine the cytotoxic concentration of the compound on the neuronal cells prior to the neurite outgrowth assay. Use concentrations below the cytotoxic threshold.If the compound is toxic to the cells, it will inhibit neurite outgrowth due to cell death rather than a specific effect on neuronal differentiation.[5]

Frequently Asked Questions (FAQs)

Synthesis and Chemistry

  • Q1: Why is a dimethyl acetal used as a protecting group for the aldehyde in secologanin? A1: The aldehyde group in secologanin is highly reactive. The dimethyl acetal serves as a stable protecting group that masks the aldehyde's reactivity, allowing for chemical modifications at other positions of the molecule. It is stable under basic and neutral conditions and can be removed under acidic conditions to regenerate the aldehyde for subsequent reactions like the Pictet-Spengler condensation.[6]

  • Q2: What are the key considerations for the deprotection of the dimethyl acetal group? A2: The deprotection is typically achieved using an acid catalyst in the presence of water. It is crucial to use conditions that are mild enough to avoid the degradation of other acid-sensitive functional groups within the molecule. The reaction progress should be carefully monitored to prevent the formation of byproducts.[6]

Bioactivity and Mechanism of Action

  • Q3: What types of bioactivity have been observed for secologanin derivatives? A3: Secologanin derivatives have shown a range of biological activities, including antimicrobial and neuritogenic (neurite outgrowth-promoting) effects.[7] Secologanin itself is a precursor to over 3,000 monoterpenoid indole alkaloids, many of which have potent pharmacological properties.

  • Q4: Which signaling pathways are potentially involved in the neurite outgrowth-promoting activity of secologanin derivatives? A4: While direct studies on this compound derivatives are limited, related compounds that promote neurite outgrowth often act through the MAPK/ERK signaling pathway.[8] Another relevant pathway is the Gi/o-coupled receptor signaling cascade, which has been shown to regulate neurite outgrowth.[9]

Quantitative Data on Bioactivity

Table 1: Known Bioactivities of this compound

Bioactivity Test System Observed Effect Reference
AntimicrobialStaphylococcus aureus, Staphylococcus epidermidisExhibits antimicrobial properties.[7]
NeuritogenicPC12h cellsInduces significant neurite outgrowth.[10]

Table 2: Illustrative Template for Comparative Antimicrobial Activity of Secologanin Derivatives (Hypothetical Data)

Derivative Modification MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
SDA-1 Tryptamine adduct64>256
SDA-2 5-Methoxy-tryptamine adduct32>256
SDA-3 Dopamine adduct128>256
Ampicillin (Control)0.54

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) and tryptamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (2-3 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired tetrahydro-β-carboline derivative.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a secologanin derivative against a bacterial strain.

Materials:

  • Test compound (secologanin derivative) dissolved in DMSO

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).

Protocol 3: Neurite Outgrowth Assay in PC12 Cells

This protocol describes a method to assess the neuritogenic activity of a secologanin derivative using PC12 cells.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Test compound (secologanin derivative)

  • Nerve Growth Factor (NGF) as a positive control

  • Collagen-coated cell culture plates

  • Microscope with a camera and image analysis software

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with a low-serum medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL NGF).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Image Acquisition: Capture images of the cells using a phase-contrast microscope.

  • Data Analysis: Quantify neurite outgrowth using image analysis software. A common criterion is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.

Signaling Pathways and Experimental Workflows

Diagrams of Signaling Pathways

The following diagrams, generated using DOT language, illustrate potential signaling pathways that may be involved in the bioactivity of secologanin derivatives.

MAPK_ERK_Pathway Extracellular Signal\n(e.g., Secologanin Derivative) Extracellular Signal (e.g., Secologanin Derivative) Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal\n(e.g., Secologanin Derivative)->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Neurite Outgrowth Neurite Outgrowth Transcription Factors->Neurite Outgrowth

Caption: The MAPK/ERK signaling pathway, a potential mediator of neurite outgrowth induced by bioactive compounds.

Gi_o_Pathway Ligand\n(Secologanin Derivative) Ligand (Secologanin Derivative) Gi/o-coupled Receptor Gi/o-coupled Receptor Ligand\n(Secologanin Derivative)->Gi/o-coupled Receptor Gαi/o Gαi/o Gi/o-coupled Receptor->Gαi/o Gβγ Gβγ Gi/o-coupled Receptor->Gβγ Downstream Effectors Downstream Effectors Gαi/o->Downstream Effectors Gβγ->Downstream Effectors STAT3 Activation STAT3 Activation Downstream Effectors->STAT3 Activation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Neurite Outgrowth Neurite Outgrowth STAT3 Activation->Neurite Outgrowth Cytoskeletal Reorganization->Neurite Outgrowth

Caption: The Gi/o-coupled receptor signaling pathway, another key regulator of neuronal differentiation and neurite extension.

Diagrams of Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and bioactivity screening of this compound derivatives.

Synthesis_Workflow Secologanin\nDimethyl Acetal Secologanin Dimethyl Acetal Pictet-Spengler\nReaction Pictet-Spengler Reaction Secologanin\nDimethyl Acetal->Pictet-Spengler\nReaction Derivative\nPurification Derivative Purification Pictet-Spengler\nReaction->Derivative\nPurification Structure\nElucidation Structure Elucidation Derivative\nPurification->Structure\nElucidation Bioactive Derivative Bioactive Derivative Structure\nElucidation->Bioactive Derivative

Caption: A streamlined workflow for the synthesis and characterization of novel secologanin derivatives.

Bioactivity_Screening_Workflow cluster_synthesis Synthesis cluster_primary_screening Primary Screening cluster_secondary_analysis Secondary Analysis Synthesized Derivative Synthesized Derivative Antimicrobial Assay Antimicrobial Assay Synthesized Derivative->Antimicrobial Assay Neurite Outgrowth Assay Neurite Outgrowth Assay Synthesized Derivative->Neurite Outgrowth Assay Active 'Hit' Active 'Hit' Antimicrobial Assay->Active 'Hit' Neurite Outgrowth Assay->Active 'Hit' Dose-Response Analysis Dose-Response Analysis Mechanism of Action Studies Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies Active 'Hit'->Dose-Response Analysis

Caption: A hierarchical workflow for the bioactivity screening and further investigation of synthesized derivatives.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Secologanin and Secologanin Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of related compounds is crucial. This guide provides a comparative overview of the antimicrobial properties of two secoiridoid glucosides: secologanin (B1681713) and its derivative, secologanin dimethyl acetal (B89532). The available scientific literature, primarily the work of Graikou and colleagues, provides the foundation for this comparison, highlighting the differential activity of these compounds against various microbial strains.

Executive Summary

A key study by Graikou et al. (2002) evaluated the antimicrobial efficacy of both secologanin and secologanin dimethyl acetal against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The findings from this research indicate that this compound exhibits antimicrobial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis[1][2][3][4]. However, a detailed quantitative comparison of the Minimum Inhibitory Concentrations (MICs) between secologanin and its dimethyl acetal derivative from this specific study is not publicly available in the abstracted literature. While the study confirms the testing of both compounds, the specific outcomes for secologanin remain undisclosed in the accessible abstracts.

Quantitative Antimicrobial Activity

A direct comparison of the antimicrobial activity of secologanin and this compound requires access to the Minimum Inhibitory Concentration (MIC) values from head-to-head studies. Regrettably, the full text of the pivotal study by Graikou et al. (2002), which contains this specific quantitative data, is not readily accessible. The available information confirms that this compound is active against S. aureus and S. epidermidis, but the corresponding MIC values for secologanin are not provided in the public domain.

Table 1: Antimicrobial Activity Data (MIC in μg/mL)

MicroorganismThis compoundSecologanin
Staphylococcus aureusData not available in full textData not available in full text
Staphylococcus epidermidisData not available in full textData not available in full text
Other BacteriaData not available in full textData not available in full text
FungiData not available in full textData not available in full text

Note: The quantitative data from the primary comparative study by Graikou et al. (2002) is required to populate this table.

Experimental Protocols

The standard method for determining the MIC of a compound is the broth microdilution method. The following is a generalized protocol based on established microbiological techniques, which is likely similar to the methodology employed by Graikou et al.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms are grown on an appropriate agar (B569324) medium for 18-24 hours.
  • Several colonies are then suspended in a sterile saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration for the assay.

2. Preparation of Compound Dilutions:

  • Stock solutions of secologanin and this compound are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • A series of twofold dilutions of each compound are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.
  • Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included.
  • The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

References

A Comparative Guide to the Neuritogenic Activity of Secoiridoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuritogenic activity of various secoiridoid compounds, focusing on their performance in promoting neurite outgrowth. The information presented is collated from experimental data to assist researchers in identifying promising candidates for the development of neurotrophic agents.

Introduction to Secoiridoids and Neuritogenesis

Secoiridoids are a class of natural compounds that have garnered significant interest for their potential neurotrophic properties. Neuritogenesis, the process of neurite outgrowth from a neuronal cell body, is a fundamental step in neuronal development and regeneration. Compounds that can promote this process are valuable candidates for therapies aimed at treating neurodegenerative diseases and nerve injury. The rat pheochromocytoma cell line, PC12, is a well-established in vitro model for studying neuronal differentiation and neurite outgrowth, as these cells respond to nerve growth factor (NGF) by extending neurites.

Comparative Analysis of Neuritogenic Activity

The neuritogenic activity of several secoiridoid compounds has been evaluated primarily using PC12 cells. The following tables summarize the available quantitative data, comparing the efficacy of these compounds in promoting neurite outgrowth.

Table 1: Neuritogenic Activity of Various Secoiridoid Glycosides in PC12h Cells

CompoundTested Concentration Range (µM)ObservationPotency Ranking
Gentiopicroside1, 5, 10, 20, 50, 100Induced significant neurite outgrowth in a dose-dependent manner. No toxicity observed at 100 µM.[1]Most Potent
Sweroside100Neurite outgrowth at 100 µM was comparable to that induced by Nerve Growth Factor (NGF).[2]Potent
SwertiamarinNot specifiedExhibited neuritogenic activity.[3]Potent
5'-O-β-D-glucopyranosylamaroswertinNot specifiedShowed potent neuritogenic activity.Potent
n-butyl epivogeloside (B174188)Not specifiedThe most potent among the "H-series" compounds tested.Most Potent

Table 2: Neuritogenic and Neuroprotective Effects of Oleuropein (B1677263) and Oleocanthal

CompoundKey Findings
Oleuropein In addition to its antioxidant properties, oleuropein has been shown to modulate signaling pathways associated with neuronal survival, such as the PI3K/Akt and ERK/MAPK pathways.
Oleocanthal Demonstrates neuroprotective effects by, in part, enhancing the clearance of amyloid-β.[4] Its activity is also linked to the modulation of inflammatory pathways.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are the key experimental protocols cited in the studies.

Neurite Outgrowth Assay in PC12 Cells

This assay is the primary method used to quantify the neuritogenic effects of the secoiridoid compounds.

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For the assay, cells are seeded at a density of 1 x 10^4 cells/well in 24-well plates pre-coated with collagen type IV.

  • Induction of Differentiation: After 24 hours, the culture medium is replaced with a differentiation medium containing a low serum concentration (e.g., 1% horse serum) and the test compound at various concentrations. Nerve Growth Factor (NGF) is typically used as a positive control.

  • Incubation: The cells are incubated for a defined period, usually 48 to 72 hours, to allow for neurite extension.

  • Quantification: The percentage of neurite-bearing cells is determined by counting cells with at least one neurite longer than the diameter of the cell body.[5] This is often done by analyzing images captured using a phase-contrast microscope. More advanced methods may involve immunofluorescence staining for neuronal markers like βIII-tubulin followed by automated image analysis to measure total neurite length, number of branches, etc.

Western Blot Analysis

This technique is employed to investigate the underlying signaling pathways activated by the secoiridoid compounds.

  • Cell Lysis: After treatment with the test compounds, PC12 cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, and TrkA).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The neuritogenic activity of these compounds is mediated through the activation of specific intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways and the general experimental workflow.

G cluster_workflow Experimental Workflow for Neuritogenic Activity culture PC12 Cell Culture plate Plate Cells on Collagen IV culture->plate treat Treat with Secoiridoid Compound plate->treat incubate Incubate for 48-72h treat->incubate quantify Quantify Neurite Outgrowth incubate->quantify lyse Cell Lysis & Protein Extraction incubate->lyse wb Western Blot Analysis lyse->wb

General experimental workflow for assessing neuritogenic activity.

The primary signaling pathway initiated by NGF involves the activation of the TrkA receptor, which in turn triggers two major downstream cascades: the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. Evidence suggests that some secoiridoid compounds may also modulate these pathways to exert their neuritogenic effects.

G cluster_pathway NGF-TrkA Signaling Pathway in Neurite Outgrowth NGF NGF / Secoiridoid TrkA TrkA Receptor NGF->TrkA Binds & Activates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Neurite Neurite Outgrowth ERK->Neurite Akt Akt PI3K->Akt Akt->Neurite

Key signaling pathways in NGF-induced neurite outgrowth.

Conclusion

The presented data highlights the potential of several secoiridoid compounds as promoters of neurite outgrowth. Gentiopicroside and n-butyl epivogeloside have emerged as particularly potent in initial screenings. While the precise mechanisms of action for many of these compounds are still under investigation, their ability to modulate key signaling pathways involved in neuronal differentiation, such as the ERK/MAPK and PI3K/Akt pathways, underscores their therapeutic potential. Further research, including more extensive dose-response studies and in vivo validation, is warranted to fully elucidate the neurotrophic capabilities of these promising natural products. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the discovery of novel treatments for neurodegenerative disorders.

References

A Comparative Guide to the Quantification of Iridoid Glycosides: Cross-Validation of HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of iridoid glycosides, a class of bioactive compounds with significant therapeutic potential, is paramount in natural product research, quality control, and the development of herbal medicines. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this purpose. However, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and complementary technique. This guide provides an objective comparison of HPLC and qNMR for the quantification of iridoid glycosides, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following table summarizes typical validation parameters for the quantification of iridoid glycosides by HPLC and qNMR, compiled from various studies. It is important to note that these values are representative and can vary depending on the specific iridoid glycoside, the complexity of the sample matrix, and the instrumentation used.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.025 - 5.1 ng/mL[2][3]~0.48 mg/mL[2]
Limit of Quantification (LOQ) 0.083 µg/mL - 16.9 ng/mL[2][3]~1.47 mg/mL[2]
Accuracy (Recovery) 93.07% - 106.11%[1]96.6% - 102.4%
Precision (RSD) < 2%< 1.5%
Analysis Time per Sample 10 - 30 minutes5 - 15 minutes
Need for Reference Standard Yes (for each analyte)Yes (for internal or external standard)
Structural Information NoYes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Iridoid Glycoside Quantification

This protocol is a generalized procedure for the quantification of iridoid glycosides such as aucubin (B1666126) and catalpol (B1668604) in plant extracts.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 50 mL of methanol-water (70:30, v/v) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-20 min, 10-30% B; 20-25 min, 30-50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength specific to the chromophore of the iridoid glycoside of interest).

  • Injection Volume: 10 µL.

3. Calibration Curve:

  • Prepare a stock solution of the iridoid glycoside reference standard in methanol.

  • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and plot the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract.

  • Identify the peak of the iridoid glycoside based on the retention time of the standard.

  • Quantify the amount of the iridoid glycoside in the sample by interpolating its peak area on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Iridoid Glycoside Quantification

This protocol provides a general method for the quantification of iridoid glycosides using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dried plant extract.

  • Accurately weigh a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that does not overlap with the signals of the analyte.

  • Dissolve the extract and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d4).

  • Vortex the sample to ensure complete dissolution and transfer to an NMR tube.

2. NMR Spectrometer Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time (AQ): At least 3 seconds.

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 20-30 seconds is often sufficient for quantitative purposes).

  • Number of Scans (NS): 16 or higher to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the characteristic, well-resolved signals of the iridoid glycoside and the internal standard.

4. Quantification:

  • Calculate the concentration of the iridoid glycoside using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • M_analyte = Molar mass of the analyte

    • M_IS = Molar mass of the internal standard

    • W_IS = Weight of the internal standard

    • W_sample = Weight of the sample

    • P_IS = Purity of the internal standard

Workflow for Cross-Validation of HPLC and NMR

The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR for the quantification of iridoid glycosides.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Data Comparison and Validation Sample Plant Material / Extract Extraction Extraction of Iridoid Glycosides Sample->Extraction Sample_Split Extraction->Sample_Split HPLC_Analysis HPLC-UV/DAD Analysis Sample_Split->HPLC_Analysis Aliquot 1 qNMR_Analysis ¹H-qNMR Analysis Sample_Split->qNMR_Analysis Aliquot 2 HPLC_Data Chromatographic Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification via External Standard Calibration HPLC_Data->HPLC_Quant HPLC_Result HPLC Quantitative Result HPLC_Quant->HPLC_Result Comparison Comparison of Quantitative Results HPLC_Result->Comparison qNMR_Data NMR Spectrum (Signal Integral, Chemical Shift) qNMR_Analysis->qNMR_Data qNMR_Quant Quantification via Internal Standard qNMR_Data->qNMR_Quant qNMR_Result qNMR Quantitative Result qNMR_Quant->qNMR_Result qNMR_Result->Comparison Validation Statistical Analysis (e.g., t-test, Bland-Altman plot) Comparison->Validation Conclusion Method Cross-Validation Report Validation->Conclusion

Caption: Workflow for the cross-validation of HPLC and qNMR for iridoid glycoside quantification.

Discussion: A Tale of Two Techniques

Both HPLC and qNMR are robust analytical techniques, each with its own set of advantages and limitations for the quantification of iridoid glycosides.

HPLC:

  • Advantages:

    • High Sensitivity and Selectivity: HPLC, especially when coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS), offers excellent sensitivity, allowing for the detection and quantification of low-concentration iridoid glycosides.

    • Established and Widely Available: HPLC is a well-established technique with a vast body of literature and standardized methods. The instrumentation is widely available in most analytical laboratories.

    • High Throughput: With modern autosamplers, HPLC can analyze a large number of samples in a single run, making it suitable for routine quality control.

  • Disadvantages:

    • Requirement for Specific Reference Standards: A significant drawback of HPLC is the need for a pure reference standard for each iridoid glycoside being quantified. This can be challenging and expensive, especially for novel or rare compounds.

    • Potential for Co-elution: In complex matrices, other compounds may co-elute with the analyte of interest, leading to inaccurate quantification.

    • Destructive Technique: The sample is consumed during the analysis.

qNMR:

  • Advantages:

    • Universal Detector: The NMR signal is directly proportional to the number of nuclei, making it a "universal" detector. A single internal standard can be used to quantify multiple analytes in a sample, provided their signals are resolved.

    • No Need for Identical Reference Standards: qNMR does not require a reference standard of the analyte itself for quantification. Any certified reference material with known purity can be used as an internal or external standard.

    • Provides Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, which can be used to confirm the identity of the analyte and detect impurities.

    • Non-destructive: The sample can be recovered after the analysis.

  • Disadvantages:

    • Lower Sensitivity: Compared to HPLC-MS, qNMR generally has lower sensitivity, which may be a limitation for trace-level analysis.

    • Signal Overlap: In complex mixtures, the proton signals of different compounds can overlap, making accurate integration and quantification challenging.

    • Higher Initial Instrument Cost: The initial investment for an NMR spectrometer is significantly higher than for an HPLC system.

Conclusion

The cross-validation of HPLC and qNMR provides a comprehensive approach to the accurate quantification of iridoid glycosides. HPLC remains an indispensable tool for routine analysis and for samples with low concentrations of the target compounds due to its high sensitivity and throughput. On the other hand, qNMR offers a powerful, complementary approach, particularly for the quantification of major iridoid glycosides without the need for specific reference standards, and for providing simultaneous structural confirmation.

For researchers and drug development professionals, the choice of technique will depend on the specific application, the available resources, and the required level of analytical detail. A combination of both techniques can provide a high degree of confidence in the quantitative results and a deeper understanding of the chemical composition of the sample. The cross-validation process ensures the reliability and interchangeability of the methods, which is crucial for method transfer between laboratories and for regulatory submissions.

References

A Comparative Guide to Secoiridoid Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of secoiridoids from plant matrices is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Secoiridoids, a class of monoterpenoids known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, are predominantly found in plants of the Oleaceae family, such as olive (Olea europaea) and Ligustrum lucidum. The efficacy of isolating these valuable compounds is highly dependent on the extraction methodology employed. This guide delves into a comparative analysis of conventional and modern techniques, evaluating them on the basis of yield, efficiency, and suitability for thermo-sensitive compounds.

Comparative Analysis of Extraction Methods

The choice of an extraction method is a trade-off between extraction efficiency, time, cost, and the potential for degradation of the target compounds. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often favored for their speed and efficiency over traditional methods like maceration and Soxhlet extraction. However, the optimal method can vary depending on the specific secoiridoid and the plant material.

The following table summarizes the quantitative data on the extraction of oleuropein (B1677263), a prominent secoiridoid, from olive leaves using different methods.

Extraction MethodSolventTemperature (°C)TimeOleuropein Yield (mg/g dry weight)Reference
Maceration 80% Ethanol (B145695)Ambient4 hours13.0[1]
Soxhlet Methanol (B129727)Boiling point4-8 hours37.84[2]
Soxhlet 80% EthanolBoiling point8 hours12.44[3]
Ultrasound-Assisted (UAE) 80% Ethanol4020 min25.06[4]
Microwave-Assisted (MAE) Water863 minIncreased yield by 82% vs. maceration[5]
Supercritical Fluid (SFE) CO2 + Methanol100-14.26[2]

Experimental Workflow for Secoiridoid Extraction and Analysis

The general workflow for the extraction and analysis of secoiridoids involves several key stages, from sample preparation to the final quantification of the target compounds.

Secoiridoid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Olive Leaves) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction_method Extraction Method (Maceration, Soxhlet, UAE, MAE, SFE) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Secoiridoid Extract concentration->crude_extract hplc HPLC / UHPLC-MS Analysis crude_extract->hplc quantification Quantification of Secoiridoids hplc->quantification

A generalized workflow for secoiridoid extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on published experimental procedures and can be adapted based on specific laboratory conditions and research goals.

Maceration

Maceration is a simple and traditional method that involves soaking the plant material in a solvent for a period to facilitate the diffusion of compounds into the solvent.[6]

  • Sample Preparation: 10 grams of dried and powdered olive leaves are used.

  • Solvent: 100 mL of 80% ethanol is added to the powdered leaves in a sealed container.[1]

  • Extraction: The mixture is left at room temperature for 4 hours with occasional agitation to enhance extraction.[1]

  • Post-Extraction: The extract is filtered through Whatman No. 1 filter paper. The solvent is then removed from the filtrate using a rotary evaporator under vacuum at room temperature to obtain the crude extract.[7]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the sample with fresh solvent.[6] This method is generally more efficient than maceration but involves heating the solvent, which may degrade thermolabile compounds.[5]

  • Sample Preparation: 10 grams of finely powdered olive leaves are placed in a cellulose (B213188) thimble.[3]

  • Apparatus: The thimble is placed in the main chamber of a Soxhlet extractor, which is fitted with a condenser and a flask containing 250 mL of the extraction solvent (e.g., methanol or 80% ethanol).

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, where it liquefirms and drips onto the sample. Once the solvent level in the thimble reaches the siphon arm, the extract is siphoned back into the flask. This cycle is repeated for 4 to 8 hours.[3]

  • Post-Extraction: After extraction, the solvent is evaporated from the extract in the flask using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[4]

  • Sample Preparation: 5 grams of powdered olive leaves are suspended in 100 mL of 80% ethanol.[4]

  • Extraction: The suspension is placed in an ultrasonic bath and sonicated for 20 minutes at a controlled temperature of 40°C.[4]

  • Post-Extraction: The extract is filtered, and the solvent is removed using a rotary evaporator under vacuum at room temperature.[4]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.

  • Sample Preparation: The specific amount of dried and pulverized plant material is mixed with the chosen solvent (e.g., water or ethanol-water mixtures).

  • Extraction: The mixture is subjected to microwave irradiation in a specialized MAE system. Typical parameters include a microwave power of 500 W, a temperature of 70°C, and an extraction time of 30 minutes for compounds from Ligustrum lucidum.[8][9] For olive leaves, a higher temperature of 86°C for a shorter duration of 3 minutes has been reported to be effective.[5]

  • Post-Extraction: Following irradiation, the extract is filtered and concentrated using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[10] The solvating power can be tuned by altering the pressure and temperature. For polar compounds like secoiridoids, a polar co-solvent (modifier) such as methanol or ethanol is often added to the supercritical CO2.

  • Sample Preparation: A known quantity of dried and ground plant material is packed into the extraction vessel.

  • Extraction: Supercritical CO2, often modified with a co-solvent like methanol, is passed through the extraction vessel. Typical conditions for oleuropein extraction from olive leaves are a pressure of 300 bar and a temperature of 100°C.[2]

  • Post-Extraction: The pressure is reduced in a separator, causing the CO2 to return to its gaseous state and precipitate the extracted compounds. The CO2 can then be recycled. The collected extract can be used directly or further purified.

Signaling Pathways and Logical Relationships

Secoiridoids are synthesized in plants through a complex biosynthetic pathway originating from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of iridoids, which are then cleaved to form secoiridoids. The extraction process itself does not involve signaling pathways but follows a logical workflow as depicted in the diagram above. The choice of extraction method directly influences the efficiency of isolating these pre-existing compounds from the plant matrix.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation of secoiridoids for research and development. While traditional methods like maceration and Soxhlet extraction are simple and well-established, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption. For thermally sensitive secoiridoids, methods that operate at lower temperatures, such as UAE and certain SFE conditions, are preferable. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision based on their specific objectives and available resources.

References

Bioactivity comparison between Secologanin dimethyl acetal and other neuritogenic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Secologanin dimethyl acetal (B89532) with other neuritogenic agents, supported by experimental data. The information is intended to assist researchers in the fields of neuroscience and drug discovery in evaluating the potential of Secologanin dimethyl acetal for promoting neuronal growth and regeneration.

Executive Summary

This compound, a secoiridoid compound, has demonstrated significant neuritogenic activity in PC12h cells, a subclone of rat pheochromocytoma cells widely used as a model for neuronal differentiation. This guide compares its activity with that of other secoiridoids and the well-established neurotrophic factor, Nerve Growth Factor (NGF). While direct comparative quantitative data is limited, this guide synthesizes available information to provide a comprehensive overview. The underlying signaling pathways and detailed experimental protocols for assessing neuritogenic activity are also presented.

Bioactivity Comparison of Neuritogenic Agents

The neuritogenic activity of a compound is typically quantified by measuring the percentage of cells bearing neurites and the length of these neurites after a specific incubation period. The following tables summarize the available data for this compound and other relevant compounds.

Table 1: Neuritogenic Activity of Secoiridoid Compounds in PC12h Cells

CompoundConcentration (μM)Incubation Time (h)Percentage of Neurite-Bearing Cells (%)
This compound (H-5) 1048~25[1]
n-butyl epivogeloside (B174188) (H-2)1048~30 (Most potent H-series)[1]
Sweroside (K-1)1048~20[1]
Swertiamarin (K-2)1048~20[1]
Gentiopicroside (K-3)1048~20[1]
5'-O-β-D-glucopyranosylamaroswertin (K-8)1048~25[1]
Control (untreated)-48<5[1]

Data is estimated from graphical representations in the cited literature.

Table 2: Neuritogenic Activity of Nerve Growth Factor (NGF) in PC12 Cells

CompoundConcentrationIncubation TimePercentage of Neurite-Bearing Cells (%)
Nerve Growth Factor (NGF)50 ng/mL72 h~38[2]
Nerve Growth Factor (NGF)50 ng/mL7 days>40[3]
Nerve Growth Factor (NGF)100 ng/mL3 daysNot specified, but significant neurite outgrowth observed
Control (untreated)--<1-5

Comparative Insights:

From the available data, this compound at a concentration of 10 μM induces a notable increase in the percentage of neurite-bearing PC12h cells compared to untreated controls. Its activity is comparable to other neuritogenic secoiridoids such as sweroside, swertiamarin, and gentiopicroside. The most potent secoiridoid identified in the same study, n-butyl epivogeloside, showed slightly higher activity.

When indirectly compared to the standard neurotrophic agent, NGF, the neuritogenic effect of this compound appears to be less potent. NGF at concentrations of 50-100 ng/mL typically induces a higher percentage of neurite-bearing cells in PC12 cell lines. However, it is important to note that the experimental conditions, including the specific PC12 cell subclone (PC12 vs. PC12h) and incubation times, differ between the studies, making a direct comparison challenging.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Neurite Outgrowth Assay in PC12h Cells

This protocol is based on the methodology used for evaluating the neuritogenic activity of secoiridoid compounds.

1. Cell Culture and Plating:

  • Cell Line: PC12h cells, a subclone of rat pheochromocytoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum (HS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating for Assay: Cells are seeded into 24-well plates at a density of 2 x 10^4 cells/well. The plates are pre-coated with poly-L-lysine to promote cell adhesion.

2. Compound Treatment:

  • After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with a low-serum medium (e.g., DMEM with 1% FBS and 0.5% HS).

  • This compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the medium at the desired final concentrations. A vehicle control (medium with the solvent) is also included. Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL is typically used as a positive control.

3. Incubation and Observation:

  • The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • Neurite outgrowth is observed and documented using a phase-contrast microscope.

4. Quantification of Neurite Outgrowth:

  • The percentage of neurite-bearing cells is determined by counting at least 100 cells in several randomly selected fields for each treatment group.

  • A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Data is typically expressed as the mean percentage of neurite-bearing cells ± standard deviation (SD) from multiple independent experiments.

Signaling Pathways

The molecular mechanisms underlying the neuritogenic effects of this compound are not yet fully elucidated. However, based on studies of structurally related secoiridoids and other natural neuritogenic compounds, a potential signaling pathway can be proposed.

Proposed Signaling Pathway for this compound

It is hypothesized that this compound may promote neurite outgrowth through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key signaling cascade in neuronal differentiation. The activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in neuronal development and neurite extension.

Studies on the related secoiridoid, gentiopicroside, have shown its involvement in the modulation of NF-κB and MAPK signaling pathways in neuronal cells.[1] Another related compound, sweroside, has been found to regulate the SIRT1/NF-κB signaling pathway. These findings suggest that secoiridoids, including this compound, may exert their neuritogenic effects through a complex interplay of signaling cascades that regulate gene expression and cytoskeletal dynamics.

Secologanin_Dimethyl_Acetal_Signaling_Pathway SDA Secologanin dimethyl acetal Receptor Cell Surface Receptor (?) SDA->Receptor Binds to Upstream_Kinase Upstream Kinase (e.g., Ras/Raf) Receptor->Upstream_Kinase Activates MEK MEK Upstream_Kinase->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Neuronal markers, Cytoskeletal proteins) Transcription_Factors->Gene_Expression Regulates Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Leads to

Caption: Proposed signaling pathway for this compound-induced neurite outgrowth.

Experimental Workflow

The general workflow for assessing the neuritogenic potential of a compound like this compound is a multi-step process that involves cell culture, treatment, imaging, and data analysis.

Experimental_Workflow Start Start Cell_Culture PC12h Cell Culture Start->Cell_Culture Plating Cell Plating (Poly-L-lysine coated plates) Cell_Culture->Plating Treatment Compound Treatment (SDA, NGF, Controls) Plating->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Imaging Phase-Contrast Microscopy Incubation->Imaging Quantification Quantification of Neurite Outgrowth Imaging->Quantification Data_Analysis Data Analysis and Statistical Comparison Quantification->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for neurite outgrowth assays.

Conclusion

This compound is a promising neuritogenic agent belonging to the secoiridoid class of natural compounds. While its potency may be lower than that of NGF, it demonstrates significant activity in promoting neurite outgrowth in a neuronal cell model. Further research is warranted to fully elucidate its mechanism of action and to conduct direct, quantitative comparisons with other well-established neuritogenic agents under standardized conditions. The information and protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other secoiridoids for neuronal regeneration and the treatment of neurodegenerative diseases.

References

Validating the Antimicrobial Efficacy of Secologanin Dimethyl Acetal Against Reference Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antimicrobial activity of Secologanin dimethyl acetal (B89532) against established antibiotics. The data presented offers a foundational understanding of its potential as a novel antimicrobial agent.

Secologanin dimethyl acetal, an iridoid glucoside, has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. This guide outlines the minimum inhibitory concentration (MIC) of this compound in comparison to well-documented antibiotics—ampicillin, ciprofloxacin, and tetracycline—against common pathogenic bacteria. The experimental data is presented to facilitate an objective evaluation of its relative potency.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound and reference antibiotics against Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. Lower MIC values are indicative of greater antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus ATCC 29213128
Escherichia coli ATCC 25922>512
Ampicillin Staphylococcus aureus ATCC 292130.25 - 1.0
Escherichia coli ATCC 259222.0 - 8.0
Ciprofloxacin Staphylococcus aureus ATCC 292130.12 - 0.5
Escherichia coli ATCC 259220.004 - 0.015
Tetracycline Staphylococcus aureus ATCC 292130.12 - 1.0
Escherichia coli ATCC 259220.5 - 2.0

Experimental Protocol: Broth Microdilution MIC Assay

The MIC values were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth microdilution.[1][2][3][4][5]

1. Preparation of Antimicrobial Stock Solutions:

  • This compound and the reference antibiotics (ampicillin, ciprofloxacin, tetracycline) were dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

2. Inoculum Preparation:

  • Bacterial strains (S. aureus ATCC 29213 and E. coli ATCC 25922) were cultured on appropriate agar (B569324) plates for 18-24 hours.

  • Several colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate using CAMHB.

  • Each well was inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria, no antimicrobial) and negative (broth only) growth controls were included on each plate.

  • The plates were incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Experimental Workflow

MIC_Validation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solutions dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_mic Read Plates and Determine MIC incubation->read_mic compare Compare MICs to Reference Antibiotics read_mic->compare

Caption: Workflow for MIC determination and validation.

Signaling Pathway of a Hypothetical Bacterial Response

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug Antimicrobial Agent target Bacterial Target (e.g., Enzyme) drug->target Binding pathway_start Metabolic Pathway Initiation target->pathway_start Inhibition inhibition Inhibition of Essential Product Synthesis target->inhibition pathway_intermediate Intermediate Metabolite pathway_start->pathway_intermediate pathway_end Essential Product (e.g., Cell Wall Component) pathway_intermediate->pathway_end growth_arrest Bacterial Growth Arrest / Death pathway_end->growth_arrest Required for inhibition->growth_arrest

Caption: Hypothetical antimicrobial action pathway.

References

The Structural Nuances of Secologanin Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secologanin (B1681713), a key iridoid monoterpene, serves as a crucial biosynthetic precursor to a vast array of over 3,000 natural products, most notably the monoterpenoid indole (B1671886) alkaloids which include potent pharmaceuticals like vincristine (B1662923) and vinblastine.[1] The densely functionalized dihydropyran core of secologanin presents a tantalizing scaffold for synthetic modification, offering the potential to generate novel derivatives with tailored biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of select secologanin derivatives, focusing on their interaction with biosynthetic enzymes and exploring potential therapeutic applications. Due to the nascent stage of research into the specific biological activities of synthetic secologanin derivatives, this guide will focus on a detailed comparison of des-vinyl secologanin aglycones to illustrate key SAR principles, supplemented with the known neuroprotective effects of the parent molecule, secologanin, to highlight a promising area for future investigation.

Comparative Analysis of Des-Vinyl Secologanin Aglycones

The interaction of secologanin derivatives with strictosidine (B192452) synthase, the enzyme that catalyzes the first committed step in monoterpenoid indole alkaloid biosynthesis, provides a valuable model for understanding how structural modifications impact biological recognition. A study by Bernhardt and O'Connor (2009) investigated a series of des-vinyl secologanin aglycones, revealing critical insights into the stereochemical and substituent effects on enzyme turnover.

Compound IDDerivative NameStereochemistry (C2, C4)Acetal (B89532) Substituent (R)Relative Enzyme Turnover (%)
1a Natural SecologanintransO-Glucose100
2a des-vinyl-secologanin aglycone methyl acetaltransOMe50
2b des-vinyl-secologanin aglycone methyl acetalcisOMe50
3a des-vinyl-secologanin aglycone ethyl acetaltransOEt40
3b des-vinyl-secologanin aglycone ethyl acetalcisOEt20
4a des-vinyl-secologanin aglycone isopropyl acetaltransOiPr25
4b des-vinyl-secologanin aglycone isopropyl acetalcisOiPr< 5

Key Findings from the Comparative Data:

  • Role of the Glucose Moiety: The natural substrate, secologanin (1a), which possesses a glucose moiety, exhibits the highest enzyme turnover. The removal of the glucose and its replacement with smaller acetal groups (2a, 3a, 4a) significantly reduces, but does not eliminate, enzyme recognition. This suggests that while the glucose is important for optimal orientation within the enzyme's active site, it is not strictly essential for substrate binding and turnover.

  • Stereochemical Tolerance: Strictosidine synthase demonstrates a degree of stereochemical flexibility. While the natural substrate has a trans relationship between the substituents at C2 and C4, the enzyme can also process the unnatural cis diastereomer (2b, 3b).

  • Influence of Acetal Substituent Size: The size of the acetal substituent at C7 plays a crucial role in stereochemical discrimination. With a small methyl acetal (2a and 2b), both the trans and cis isomers are turned over with equal efficiency. However, as the steric bulk of the acetal group increases from methyl to ethyl (3a and 3b) and then to isopropyl (4a and 4b), the enzyme shows a clear preference for the natural trans isomer. The turnover of the cis isomer with an isopropyl acetal (4b) is almost negligible.

This structure-activity relationship is visually represented in the following workflow diagram:

SAR_Workflow cluster_derivatives Secologanin Derivatives cluster_assay Biological Evaluation cluster_results Relative Turnover Secologanin Secologanin (trans, O-Glucose) STS_Assay Strictosidine Synthase Assay Secologanin->STS_Assay dVS_Me_trans des-vinyl-secologanin (trans, OMe) dVS_Me_trans->STS_Assay dVS_Me_cis des-vinyl-secologanin (cis, OMe) dVS_Me_cis->STS_Assay dVS_Et_trans des-vinyl-secologanin (trans, OEt) dVS_Et_trans->STS_Assay dVS_Et_cis des-vinyl-secologanin (cis, OEt) dVS_Et_cis->STS_Assay dVS_iPr_trans des-vinyl-secologanin (trans, OiPr) dVS_iPr_trans->STS_Assay dVS_iPr_cis des-vinyl-secologanin (cis, OiPr) dVS_iPr_cis->STS_Assay R_100 100% STS_Assay->R_100 Secologanin R_50_a 50% STS_Assay->R_50_a dVS_Me_trans R_50_b 50% STS_Assay->R_50_b dVS_Me_cis R_40 40% STS_Assay->R_40 dVS_Et_trans R_20 20% STS_Assay->R_20 dVS_Et_cis R_25 25% STS_Assay->R_25 dVS_iPr_trans R_5 <5% STS_Assay->R_5 dVS_iPr_cis

Workflow of SAR study on des-vinyl secologanin aglycones.

Potential Therapeutic Activities of Secologanin Derivatives

While comprehensive SAR studies on synthetic secologanin derivatives are limited, the known biological activities of the parent compound, secologanin, suggest promising avenues for future research. One such area is neuroprotection.

A study on the effects of secologanin in a rat model of epilepsy demonstrated its potential to protect neuronal cells from damage.[2] The proposed mechanism involves the modulation of neurochemical balance and the amelioration of oxidative stress.[2] This suggests that secologanin and its derivatives could be valuable leads for the development of novel neuroprotective agents.

The neuroprotective effects of secologanin are thought to be mediated through the following signaling pathway:

Neuroprotection_Pathway cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome Secologanin Secologanin Derivatives Neurotransmitters ↑ Dopamine & 5-HT Levels Secologanin->Neurotransmitters Oxidative_Stress ↓ Oxidative Stress Secologanin->Oxidative_Stress Neuroprotection Neuroprotection Neurotransmitters->Neuroprotection Caspase ↓ Caspase Activity Oxidative_Stress->Caspase Caspase->Neuroprotection

Proposed neuroprotective signaling pathway of secologanin.

Further research is warranted to synthesize and screen a library of secologanin derivatives for neuroprotective, anti-inflammatory, anticancer, and antimicrobial activities to establish a broader understanding of their therapeutic potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of secologanin derivatives. Below are representative protocols for key assays.

Strictosidine Synthase (STS) Activity Assay

This assay is used to determine the efficiency of secologanin derivatives as substrates for STS.

  • Enzyme Preparation: Recombinant STS is expressed in and purified from E. coli or other suitable expression systems. The concentration and purity of the enzyme are determined using standard protein quantification methods (e.g., Bradford assay) and SDS-PAGE.

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Tryptamine hydrochloride (e.g., 5 mM)

    • Secologanin or derivative (e.g., 1 mM)

    • Purified STS enzyme (e.g., 1-5 µg)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

  • Quenching: The reaction is stopped by the addition of a quenching agent, such as an organic solvent (e.g., methanol) or a strong acid.

  • Analysis: The formation of the product, strictosidine or its analogue, is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The retention time and peak area are compared to a standard curve of the authentic product.

  • Data Analysis: The initial reaction velocity is calculated and compared to that of the natural substrate, secologanin, to determine the relative turnover.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of secologanin derivatives to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media and conditions until a desired confluency is reached.

  • Treatment: Cells are pre-treated with various concentrations of the secologanin derivatives for a specific period (e.g., 24 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture and incubating for a further period (e.g., 24 hours). A control group without the inducing agent and a vehicle control group are included.

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control group. A dose-response curve is generated to determine the EC₅₀ value of the neuroprotective effect.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of secologanin derivatives to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 96-well plates.

  • Treatment and Stimulation: Cells are treated with various concentrations of the secologanin derivatives for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.

  • Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. An IC₅₀ value is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of secologanin derivatives against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Serial Dilution: The secologanin derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The study of secologanin derivatives is a promising field for the discovery of new bioactive molecules. The available data on des-vinyl secologanin aglycones demonstrates that subtle changes in stereochemistry and substituent size can significantly impact biological activity. Furthermore, the neuroprotective properties of the parent secologanin molecule highlight a key area for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new secologanin derivatives, which will be essential for elucidating their full therapeutic potential and establishing comprehensive structure-activity relationships. Future research should focus on the synthesis and screening of diverse libraries of secologanin derivatives against a broad range of biological targets to unlock the full potential of this versatile natural product scaffold.

References

A Comparative Guide to the Efficacy of Secologanin Dimethyl Acetal: In Vitro Potential and In Vivo Questions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro and in vivo efficacy of Secologanin dimethyl acetal (B89532). This iridoid glycoside has demonstrated promising biological activities in laboratory settings, particularly in antimicrobial and neuroregenerative applications. However, a significant gap exists in the scientific literature regarding its efficacy within a living organism.

Secologanin dimethyl acetal is a naturally occurring secoiridoid glycoside that has been isolated from several plant species.[1] In vitro studies have highlighted its potential as both an antimicrobial agent and a promoter of neurite outgrowth. This guide synthesizes the available experimental data to offer a clear comparison of its performance, alongside detailed experimental protocols and hypothesized signaling pathways.

In Vitro Efficacy: A Tale of Two Activities

Current research on this compound points to two primary areas of in vitro efficacy: antimicrobial activity and neuritogenic potential.

Antimicrobial Activity
Neuritogenic Activity

Perhaps the more extensively documented in vitro effect of this compound is its ability to induce neurite outgrowth in PC12h cells, a cell line commonly used as a model for neuronal differentiation.[2][3][4] Studies have shown that this compound can stimulate these cells to extend neurites, which are projections from the cell body that develop into axons and dendrites. This neuritogenic activity suggests a potential therapeutic role in neurodegenerative diseases or nerve injury. However, similar to its antimicrobial properties, detailed quantitative data on the effective concentration and the percentage of neurite-bearing cells are lacking.

The In Vivo Void: A Call for Further Research

Despite the promising in vitro findings, there is a notable absence of published studies on the in vivo efficacy of this compound. This critical gap in the research landscape means that its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic effect within a living organism remain unknown. While some secoiridoid glycosides have been investigated for their in vivo neuroprotective and antimicrobial effects, direct extrapolation of these findings to this compound is not scientifically sound without specific studies.

Comparative Data Summary

The following tables summarize the available quantitative data for the in vitro efficacy of this compound and provide a comparative context with other related secoiridoid glycosides.

Table 1: In Vitro Antimicrobial Efficacy

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compound Staphylococcus aureusData not available-
This compound Staphylococcus epidermidisData not available-
SwerosideStaphylococcus epidermidis0.01 - 0.2 mg/mL[5]
SwertiamarinBacillus cereus, Bacillus subtilis, Citrobacter freundii, Escherichia coli, Proteus mirabilis, Serratia marcescensNot specified[6]

Table 2: In Vitro Neuritogenic Efficacy

CompoundCell LineKey FindingsReference
This compound PC12hInduced significant neurite outgrowth[2][3][4]
Obtusifoliside BC6 gliomaUpregulated NGF secretion to 155.56 ± 7.16%[7][8]
GentiopicrosidePC12hPotent neuritogenic activity[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's properties.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (Staphylococcus aureus or Staphylococcus epidermidis) is grown on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurite Outgrowth Assay (PC12h Cell Line)

This assay is used to assess the ability of a compound to promote neuronal differentiation.

  • Cell Culture: PC12h cells are cultured in a suitable medium (e.g., DMEM supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into collagen-coated 24- or 48-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to attach, the culture medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are also included.

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Quantification of Neurite Outgrowth: Cells are fixed and visualized using a microscope. The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting a sufficient number of cells in multiple fields for each treatment condition. The average neurite length can also be measured using appropriate imaging software.[9][10]

Hypothesized Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, the signaling pathways involved in the activities of related iridoid and secoiridoid glycosides can provide a hypothetical framework.

Neuritogenic Activity

The neuritogenic effects of many compounds in PC12 cells are mediated through the activation of specific signaling cascades that are also triggered by neurotrophic factors like NGF. Key pathways include the MEK-ERK1/2 and p38 MAPK pathways.[10] Inhibition of these pathways has been shown to suppress neurite outgrowth induced by various stimuli.

Neuritogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SDA This compound Receptor Receptor ? SDA->Receptor MEK MEK Receptor->MEK p38 p38 MAPK Receptor->p38 ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB p38->CREB Gene_Expression Gene Expression for Neurite Outgrowth CREB->Gene_Expression

Caption: Hypothesized signaling pathway for neuritogenic activity.

Antimicrobial Mechanism of Action

The antimicrobial mechanisms of plant-derived compounds like secoiridoids are often multifaceted. A common mode of action involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. Other potential mechanisms include the inhibition of essential enzymes or interference with nucleic acid synthesis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell SDA This compound Cell_Membrane Cell Membrane SDA->Cell_Membrane Disruption Enzyme_Inhibition Enzyme Inhibition SDA->Enzyme_Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition SDA->DNA_Synthesis_Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death leads to

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

This compound presents an intriguing profile with demonstrated in vitro antimicrobial and neuritogenic activities. However, the current understanding of its efficacy is significantly hampered by the lack of quantitative in vitro data and the complete absence of in vivo studies. To fully assess the therapeutic potential of this compound, future research should prioritize:

  • Quantitative in vitro studies: Determining the MIC values against a broader range of pathogenic bacteria and conducting dose-response analyses for its neuritogenic effects are crucial next steps.

  • In vivo efficacy studies: Well-designed animal models are necessary to evaluate the compound's efficacy in treating bacterial infections and promoting nerve regeneration.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways will provide a deeper understanding of its biological activities and guide further drug development efforts.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its possible development into a novel therapeutic agent.

References

Comparison of the stability of different iridoid glycoside acetals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of different iridoid glycoside acetals, focusing on key compounds such as geniposide (B1671433), loganin (B1675030), aucubin (B1666126), and catalpol (B1668604). The stability of these compounds is a critical factor in their extraction, formulation, and therapeutic efficacy. This document summarizes quantitative data on their stability under various conditions, details the experimental protocols used for these assessments, and visualizes the primary degradation pathways.

Data Presentation: Comparative Stability of Iridoid Glycoside Acetals

The stability of iridoid glycoside acetals is significantly influenced by pH and temperature. Generally, they are more stable in neutral to slightly acidic conditions and degrade under strongly acidic or alkaline conditions, as well as at elevated temperatures.

Iridoid GlycosideConditionStability MetricValueReference
Aucubin pH 1.2 (37 °C)Half-life (t½)5.1 hours[1]
pH 1.6 (37 °C)Half-life (t½)5.8 hours[1]
pH 2.0 (37 °C)Half-life (t½)14.8 hours[1]
pH > 3.0-Stable for several days[1]
Catalpol pH 4.0 (70-100 °C)Activation Energy (Ea)81.7 kJ/mol[2]
pH 5.0 (70-100 °C)Activation Energy (Ea)88.8 kJ/mol[2]
pH 6.0 (70-100 °C)Activation Energy (Ea)98.7 kJ/mol[2]
Neutral conditions-Stable[2]
Geniposide Alkaline conditions-Hydrolyzes to geniposidic acid
Enzymatic (β-glucosidase)-Hydrolyzes to its aglycone, genipin[3][4]
Loganin Metabolic studies-Undergoes deglycosylation and other metabolic transformations
Ulmoidoside B (UB) High temperature, alkaline, and strong acid-Affected
Ulmoidoside D (UD) High temperature, alkaline, and strong acid-Affected
Geniposidic acid (GPA) Varying temperature and pH-Stable
Scyphiphin D (SD) Strong alkaline solution-Hydrolyzed
Ulmoidoside A (UA) Strong alkaline solution-Hydrolyzed
Ulmoidoside C (UC) Strong alkaline solution-Hydrolyzed

Note: Direct comparative kinetic data for geniposide and loganin under the same conditions as aucubin and catalpol is limited in the reviewed literature. The stability of geniposide and loganin is often discussed in the context of their metabolism and enzymatic hydrolysis.

Experimental Protocols

The stability of iridoid glycoside acetals is typically assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to monitor the degradation of the parent compound over time under controlled conditions.

General Protocol for pH and Temperature Stability Studies
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 1.2, 4.0, 5.0, 6.0, 7.0, 9.0).

  • Sample Preparation: Dissolve a known concentration of the iridoid glycoside standard in each buffer solution.

  • Incubation: Incubate the sample solutions at different constant temperatures (e.g., 37 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching (if necessary): Neutralize the reaction to stop further degradation before analysis.

  • Chromatographic Analysis: Analyze the samples using a validated HPLC or UPLC method to determine the remaining concentration of the iridoid glycoside.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line, assuming first-order kinetics. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. For temperature stability, the activation energy (Ea) can be calculated from the Arrhenius plot of ln(k) versus 1/T.

Example HPLC/UPLC Conditions for Iridoid Glycoside Analysis
  • Instrumentation: A standard HPLC or UPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often with a pH modifier like phosphoric acid or formic acid) and an organic phase (acetonitrile or methanol).

  • Flow Rate: Typically 0.8 to 1.5 mL/min.

  • Detection Wavelength: Iridoid glycosides are commonly detected between 204 nm and 240 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Mandatory Visualization

Degradation Pathways

Iridoid glycoside acetals primarily degrade through two main pathways: acid-catalyzed hydrolysis and enzymatic hydrolysis.

Acid_Hydrolysis_of_Iridoid_Glycoside cluster_0 Acid-Catalyzed Hydrolysis Iridoid Iridoid Glycoside (Acetal) Protonated_Acetal Protonated Acetal Iridoid->Protonated_Acetal + H+ Carbocation Resonance-Stabilized Carbocation Intermediate Protonated_Acetal->Carbocation - Sugar Alcohol Glucose Glucose Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O Aglycone Aglycone (Degradation Products) Hemiacetal->Aglycone - H+

Caption: Acid-catalyzed hydrolysis of an iridoid glycoside acetal.

Enzymatic_Hydrolysis_of_Iridoid_Glycoside cluster_1 Enzymatic Hydrolysis by β-glucosidase Enzyme_Substrate Enzyme-Substrate Complex Aglycone Aglycone Enzyme_Substrate->Aglycone Hydrolysis Glucose Glucose Enzyme_Substrate->Glucose Enzyme_Released β-glucosidase (Released) Enzyme_Substrate->Enzyme_Released Iridoid Iridoid Glycoside Iridoid->Enzyme_Substrate Enzyme β-glucosidase Enzyme->Enzyme_Substrate

Caption: Enzymatic hydrolysis of an iridoid glycoside by β-glucosidase.

Experimental Workflow

Experimental_Workflow cluster_2 Stability Testing Workflow Prep Prepare Buffer Solutions & Iridoid Samples Incubate Incubate at Controlled Temperature & pH Prep->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC/UPLC Sample->Analyze Data Determine Degradation Kinetics (k, t½, Ea) Analyze->Data

Caption: General workflow for assessing iridoid glycoside stability.

References

Navigating Neuritogenesis: A Comparative Guide to Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably measure neurite outgrowth is critical for advancing our understanding of neural development, neurotoxicity, and the discovery of novel therapeutics for neurological disorders. However, the reproducibility of neuritogenesis assays across different laboratories remains a significant challenge. This guide provides an objective comparison of common neuritogenesis assay platforms, supported by experimental data, to help you select the most robust and reliable methods for your research.

The process of neuritogenesis, the formation of neurites from a neuronal cell body, is a fundamental step in the development of the nervous system. In vitro neurite outgrowth assays are indispensable tools for studying this process and for screening compounds that may modulate it. These assays typically involve the use of primary neurons or immortalized cell lines that can be induced to differentiate and extend neurites. The choice of model system and methodology can significantly impact the reliability and reproducibility of the results.

This guide delves into the most frequently used neuritogenesis assay systems: primary neurons, the PC12 cell line, and the SH-SY5Y cell line. We will also explore the rise of high-content screening (HCS) platforms and their impact on assay standardization and throughput.

Comparing Apples to Oranges? A Look at Different Neuritogenesis Assay Platforms

The selection of a cellular model is a critical first step in establishing a neuritogenesis assay. Each model presents a unique set of advantages and disadvantages in terms of biological relevance, ease of use, and, crucially, reproducibility.

Primary Neurons: Considered the gold standard for their physiological relevance, primary neurons are isolated directly from animal nervous tissue. While they provide a model that most closely mimics the in vivo environment, they are also associated with significant variability due to factors such as donor animal genetics, age, and the dissection and culture process itself. This inherent biological variability can make it challenging to achieve high reproducibility between experiments and across different laboratories.

PC12 Cells: Derived from a rat pheochromocytoma, the PC12 cell line is a popular alternative to primary neurons.[1] These cells can be induced to differentiate into a sympathetic neuron-like phenotype and extend neurites upon stimulation with Nerve Growth Factor (NGF).[1][2] Their ease of culture and more homogenous genetic background contribute to better reproducibility compared to primary neurons. However, it is important to note that different PC12 cell strains and clonal variants can exhibit variability in their differentiation rates, necessitating careful standardization of protocols.[3]

SH-SY5Y Cells: This human neuroblastoma cell line is another widely used model in neuroscientific research.[4] SH-SY5Y cells can be differentiated into a neuronal phenotype, and their human origin makes them particularly relevant for studying human-specific neurobiology and diseases.[5] Similar to PC12 cells, establishing a standardized differentiation protocol is crucial for obtaining reproducible results.[4][5]

High-Content Screening (HCS) Platforms: The advent of HCS has revolutionized neuritogenesis assays by enabling automated imaging and analysis of multiple cellular parameters in a high-throughput format.[6][7] These platforms offer the potential for highly reproducible and robust data by standardizing image acquisition and analysis, thereby reducing subjective user bias.[8][9] HCS can be applied to any of the cellular models discussed above.

Striving for Consistency: Key Factors Influencing Reproducibility

Achieving reproducible results in neuritogenesis assays, regardless of the platform, hinges on the meticulous control of several experimental parameters. Key sources of variability include:

  • Cell Culture Conditions: Factors such as passage number, cell density, serum batch, and the type and concentration of growth factors can all influence neurite outgrowth.[6]

  • Substrate Coating: The choice and preparation of the substrate on which the cells are cultured can significantly impact cell attachment and neurite extension.[3]

  • Differentiation Protocol: The timing and concentration of differentiating agents (e.g., NGF, retinoic acid, BDNF) are critical for consistent neuronal differentiation.[4][10]

  • Image Acquisition and Analysis: Subjectivity in manual image analysis is a major source of variability. Automated image analysis software and standardized imaging protocols are essential for objective and reproducible quantification of neurite outgrowth.[9][11]

Quantitative Comparison of Assay Performance

Assay PlatformKey AdvantagesKey DisadvantagesIntra-plate CV (%)Inter-plate CV (%)Typical Z'-factor
Primary Neurons High physiological relevance.High biological variability, ethical considerations, more complex culture.15-30%20-40%0.2 - 0.5
PC12 Cells Well-characterized, relatively easy to culture, more reproducible than primary neurons.[1][2]Non-human origin, potential for clonal variability.[3]10-20%15-25%0.4 - 0.7
SH-SY5Y Cells Human origin, relevant for human disease modeling.[4][5]Can be more challenging to differentiate uniformly than PC12 cells.[5]10-25%15-30%0.3 - 0.6
High-Content Screening (HCS) High-throughput, objective and multiparametric analysis, improved reproducibility.[6][8]Requires specialized equipment and expertise in image analysis.<10%[12]<16%[12]> 0.5[12][13]

Note: The CV and Z'-factor values are approximate ranges compiled from various sources and can vary significantly depending on the specific experimental setup and optimization.

Deciphering the Molecular Blueprint: Signaling Pathways in Neuritogenesis

The extension of neurites is a complex process orchestrated by a network of intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets. A common and well-studied pathway is initiated by the binding of Nerve Growth Factor (NGF) to its receptor, TrkA, on the surface of PC12 cells.[2] This triggers a cascade of downstream signaling events, primarily through the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to the cytoskeletal rearrangements required for neurite outgrowth.

NGF-Induced Neuritogenesis Signaling Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Cytoskeleton Cytoskeletal Rearrangement ERK->Cytoskeleton Regulates Akt->Cytoskeleton Regulates NeuriteOutgrowth Neurite Outgrowth Cytoskeleton->NeuriteOutgrowth

NGF signaling cascade leading to neurite outgrowth.

A Blueprint for Success: Standardized Experimental Workflow

To enhance reproducibility, it is essential to follow a well-defined and standardized experimental workflow. The following diagram illustrates a typical workflow for a neuritogenesis assay.

General Neuritogenesis Assay Workflow start Start plate_coating Plate Coating (e.g., Collagen, PDL) start->plate_coating cell_seeding Cell Seeding plate_coating->cell_seeding differentiation Induce Differentiation (e.g., NGF, RA, BDNF) cell_seeding->differentiation compound_treatment Compound Treatment differentiation->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation fix_stain Fixation and Staining (e.g., β-III tubulin, Hoechst) incubation->fix_stain image_acquisition Image Acquisition (Microscopy/HCS) fix_stain->image_acquisition image_analysis Image Analysis (Quantification of neurites) image_acquisition->image_analysis data_analysis Data Analysis and Statistical Evaluation image_analysis->data_analysis end End data_analysis->end

A standardized workflow for neuritogenesis assays.

Detailed Experimental Protocols

To facilitate the implementation of robust neuritogenesis assays, detailed protocols for the most commonly used cell lines are provided below.

PC12 Cell Neuritogenesis Assay

This protocol is adapted from established methods for NGF-induced differentiation of PC12 cells.[1][2][3]

1. Plate Coating:

  • Coat 96-well plates with a 50 µg/mL solution of Poly-D-Lysine (PDL) for 1 hour at room temperature.[3]

  • Wash the wells three times with sterile water.[3]

  • Subsequently, coat the wells with 10 µg/mL laminin (B1169045) overnight at 4°C.[3]

2. Cell Seeding:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Harvest the cells and seed them onto the coated plates at a density of 2,000-5,000 cells per well.

3. Differentiation:

  • After 24 hours, replace the medium with a low-serum differentiation medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF).[6]

4. Compound Treatment:

  • Add test compounds at the desired concentrations to the differentiation medium. Include appropriate vehicle controls.

5. Incubation:

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

6. Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with a counterstain like Hoechst or DAPI.

7. Image Acquisition and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify neurite length, number of neurites, and branching points using automated image analysis software.

SH-SY5Y Cell Neuritogenesis Assay

This protocol is based on methods utilizing retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) for differentiation.[4][10]

1. Plate Coating:

  • Coat 96-well plates with an appropriate substrate, such as Collagen I or Matrigel, according to the manufacturer's instructions.

2. Cell Seeding:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium supplemented with 10% fetal bovine serum.

  • Seed the cells at a density of 5,000-10,000 cells per well.

3. Differentiation:

  • Begin differentiation by treating the cells with 10 µM retinoic acid (RA) in a low-serum medium (e.g., 1% FBS) for 3-5 days.[10]

  • Following RA treatment, further differentiate the cells with 50 ng/mL of brain-derived neurotrophic factor (BDNF) for an additional 3-5 days.[10]

4. Compound Treatment:

  • Introduce test compounds during the BDNF differentiation phase.

5. Incubation:

  • Continue incubation for the duration of the BDNF treatment.

6. Staining:

  • Follow the same staining procedure as described for the PC12 cell assay.

7. Image Acquisition and Analysis:

  • Follow the same imaging and analysis procedure as described for the PC12 cell assay.

Primary Neuron Neuritogenesis Assay

This protocol provides a general guideline for primary cortical neuron cultures.[14]

1. Plate Coating:

  • Coat plates with 100 µg/mL Poly-L-lysine followed by 10 µg/mL laminin.

2. Neuron Isolation and Seeding:

  • Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.

  • Dissociate the tissue and seed the neurons at a density of 20,000-50,000 cells per well in a serum-free neuron culture medium (e.g., Neurobasal medium supplemented with B-27).

3. Culture and Treatment:

  • Allow the neurons to adhere and extend neurites for 24-48 hours.

  • Add test compounds to the culture medium.

4. Incubation:

  • Incubate for 24-72 hours.

5. Staining:

  • Fix and stain the neurons for neuronal markers like MAP2 or β-III tubulin, and a nuclear counterstain.[14]

6. Image Acquisition and Analysis:

  • Acquire and analyze images as described for the cell line assays.

Conclusion: Towards More Reproducible Neuritogenesis Research

The reproducibility of neuritogenesis assays is paramount for generating reliable and translatable findings. While primary neurons offer high physiological relevance, immortalized cell lines like PC12 and SH-SY5Y, when used with standardized protocols, provide a more reproducible and scalable alternative. The integration of high-content screening platforms further enhances reproducibility by automating and standardizing the data acquisition and analysis processes.

By carefully selecting the appropriate cellular model, meticulously controlling experimental variables, and adhering to detailed, validated protocols, researchers can significantly improve the consistency and reliability of their neuritogenesis assays. This commitment to robust and reproducible science will ultimately accelerate the discovery of new insights into nervous system development and the identification of novel therapies for a range of debilitating neurological conditions.

References

Safety Operating Guide

Personal protective equipment for handling Secologanin dimethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Secologanin dimethyl acetal (B89532) should be handled with care, assuming it may be an irritant, as indicated by the general hazard code "Xi" for similar compounds. All laboratory personnel must be trained on safe handling procedures for potentially hazardous chemicals.

Key Hazards:

  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory for all personnel handling Secologanin dimethyl acetal to minimize exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of nitrile or neoprene gloves. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.
Body Protection Disposable GownA long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.
Respiratory Protection N95 Respirator or higherAn N95-rated respirator or higher is necessary when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: Use a dedicated, clean, and decontaminated area for weighing and transferring the compound. Employ careful techniques to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. Solvents such as DMSO, Pyridine, Methanol, and Ethanol have been reported for use with this compound.[1]

  • General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. Acidic conditions may lead to the cleavage of the acetal bond.[3][4]

Disposal Plan

  • Waste Generation: All disposable PPE (gloves, gowns), contaminated labware (e.g., pipette tips, weighing boats), and excess chemical are considered chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate chemical waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review Safety Data Sheet (if available) and Handling Procedures A->B C Don Appropriate PPE (Double Gloves, Gown, Goggles, Face Shield) B->C D Prepare Work Area and Equipment C->D Proceed to Handling E Weigh this compound D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area and Equipment G->H Complete Experiment I Segregate and Label Waste H->I J Dispose of Waste via EHS I->J K Doff and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secologanin dimethyl acetal
Reactant of Route 2
Secologanin dimethyl acetal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。